2-Ethyl-p-xylene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIUBBVSOWPLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061951 | |
| Record name | 2-Ethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1758-88-9 | |
| Record name | 1,4-Dimethyl-2-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-Ethyl-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethyl-p-xylene, a valuable aromatic hydrocarbon intermediate. The document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key data in a structured format for ease of reference and comparison.
Introduction
This compound, also known as 1-ethyl-2,5-dimethylbenzene, is a C10 aromatic hydrocarbon. Its structure, featuring an ethyl group and two methyl groups on a benzene ring, makes it a significant precursor in the synthesis of various organic compounds. The primary route to its synthesis is the Friedel-Crafts alkylation of p-xylene. Subsequent purification is crucial to isolate the desired product from unreacted starting materials and potential side products. This guide will delve into the practical aspects of both the synthesis and purification processes.
Synthesis of this compound via Friedel-Crafts Alkylation
The most common method for the synthesis of this compound is the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. This reaction involves the ethylation of p-xylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Principle
The reaction proceeds through the formation of an ethyl carbocation or a polarized complex from an ethylating agent (e.g., ethyl bromide) and the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of p-xylene. The methyl groups on the p-xylene ring are ortho- and para-directing activators, leading to the substitution of a hydrogen atom with the ethyl group at a position ortho to one of the methyl groups.
Experimental Protocol: Friedel-Crafts Ethylation of p-Xylene
This protocol is a representative procedure adapted from general Friedel-Crafts alkylation methods.
Materials:
-
p-Xylene (anhydrous)
-
Ethyl bromide (anhydrous)
-
Aluminum chloride (anhydrous)
-
Diethyl ether (anhydrous)
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (containing calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging Reactants: In a fume hood, add anhydrous p-xylene to the reaction flask. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride to the cooled and stirred p-xylene. The addition is exothermic and should be done slowly to maintain the temperature below 10°C.
-
Addition of Alkylating Agent: Add anhydrous ethyl bromide to the dropping funnel. Add the ethyl bromide dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by cold water. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with 5% sodium hydroxide solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether, if used) by rotary evaporation.
-
Data Presentation: Reaction Parameters
| Parameter | Value/Condition |
| Reactants | p-Xylene, Ethyl bromide |
| Catalyst | Aluminum chloride (AlCl₃) |
| Molar Ratio (p-xylene:ethyl bromide:AlCl₃) | ~ 2:1:1.1 |
| Reaction Temperature | 0-10 °C during addition, then room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous wash with NaOH and brine |
Purification of this compound
The crude product obtained from the synthesis will be a mixture of unreacted p-xylene, the desired this compound, and potentially some polyalkylated byproducts such as diethyl-p-xylene. Fractional distillation is an effective method for separating these components based on their different boiling points.
Principle of Fractional Distillation
Fractional distillation is a separation technique used to separate a mixture of liquids with close boiling points.[1] By using a fractionating column, multiple vaporization-condensation cycles occur, which enriches the vapor with the more volatile component. This allows for a more efficient separation than simple distillation.
Experimental Protocol: Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude product in the round-bottom flask along with a few boiling chips.
-
Distillation:
-
Slowly heat the mixture in the heating mantle.
-
Collect the first fraction, which will be primarily unreacted p-xylene (boiling point: ~138 °C).
-
As the temperature rises, the vapor will become enriched in this compound.
-
Collect the fraction that distills at or near the boiling point of this compound (187 °C) in a separate, clean receiving flask.[2]
-
Monitor the temperature at the distillation head closely. A stable temperature plateau indicates the distillation of a pure component.
-
Stop the distillation when the temperature begins to rise significantly again, as this indicates the distillation of higher-boiling byproducts.
-
-
Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| p-Xylene | C₈H₁₀ | 106.17 | 138 | 13 | 0.861 | 1.495 |
| This compound | C₁₀H₁₄ | 134.22 | 187 [2][3] | -54 [2][3] | 0.88 [3] | 1.50 [3] |
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying the components of the reaction mixture and the purified product.
GC-MS Analysis
A typical GC-MS analysis would involve injecting a diluted sample of the product mixture onto a capillary column. The components are separated based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint for identification.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250-280 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 250 °C, to ensure separation of all components.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Visualizations
Synthesis Workflow
References
Spectroscopic Data for 2-Ethyl-p-xylene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-p-xylene, a substituted aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound has been compiled from various spectral databases and literature sources. The key quantitative data are presented in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.995 | s | 1H | Ar-H |
| 6.949 | d | 1H | Ar-H |
| 6.888 | d | 1H | Ar-H |
| 2.567 | q | 2H | -CH₂- |
| 2.281 | s | 3H | Ar-CH₃ |
| 2.236 | s | 3H | Ar-CH₃ |
| 1.181 | t | 3H | -CH₃ |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Data
The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (ppm) | Assignment |
| 139.9 | Ar-C (quaternary) |
| 135.4 | Ar-C (quaternary) |
| 134.7 | Ar-C (quaternary) |
| 130.0 | Ar-CH |
| 129.5 | Ar-CH |
| 126.3 | Ar-CH |
| 25.5 | -CH₂- |
| 20.8 | Ar-CH₃ |
| 19.1 | Ar-CH₃ |
| 15.9 | -CH₃ |
Table 2: ¹³C NMR spectral data for this compound (Data sourced from SDBS).**
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups. The spectrum was obtained for a neat liquid sample.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3010 - 2850 | Strong | C-H stretch (aromatic and aliphatic) |
| 1615, 1505 | Medium | C=C stretch (aromatic ring) |
| 1460 | Medium | C-H bend (aliphatic) |
| 810 | Strong | C-H out-of-plane bend (aromatic, para-substituted) |
Table 3: Key FT-IR absorption peaks for this compound.[1][2]**
Mass Spectrometry (MS)
The mass spectrum of this compound, obtained by gas chromatography-mass spectrometry (GC-MS), shows the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 134 | 25 | [M]⁺ (Molecular Ion) |
| 119 | 100 | [M-CH₃]⁺ (Base Peak) |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
Table 4: Mass spectrometry data for this compound.**
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical pulse sequence involves a 30-degree pulse angle with a relaxation delay of 1-2 seconds between pulses. Data is acquired over a spectral width of approximately 15 ppm. For quantitative analysis, a longer relaxation delay (5 times the longest T1) and a 90-degree pulse angle are employed.
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) are accumulated to achieve an adequate signal-to-noise ratio. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample such as this compound, the spectrum is typically recorded as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin, uniform film.
Data Acquisition: The prepared salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO₂ and water vapor. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane. The concentration is typically in the range of 10-100 µg/mL.
GC Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of a non-polar stationary phase like 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically using electron ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Figure 1: A diagram illustrating the workflow for spectroscopic analysis.**
References
Physical constants of 1-Ethyl-2,5-dimethylbenzene
An In-depth Technical Guide on the Physical Constants of 1-Ethyl-2,5-dimethylbenzene
This technical guide provides a comprehensive overview of the physical constants and related experimental methodologies for 1-Ethyl-2,5-dimethylbenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the compound's physicochemical properties.
Core Physical and Chemical Properties
1-Ethyl-2,5-dimethylbenzene, also known as 2-ethyl-p-xylene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] Its physical properties are primarily dictated by its molecular structure, which consists of a benzene ring substituted with one ethyl and two methyl groups.
Table 1: General and Thermodynamic Properties of 1-Ethyl-2,5-dimethylbenzene
| Property | Value | Units | Source(s) |
| Molecular Formula | C₁₀H₁₄ | - | [1][2] |
| Molar Mass | 134.222 | g/mol | [1] |
| Boiling Point | 187 | °C | [2] |
| Melting Point | -54 | °C | [2] |
| Density | 0.88 | g/cm³ | [2] |
| Refractive Index | 1.5010 to 1.5050 | - | [2] |
| Triple Point Temperature | 219.45 | K | [1] |
| Critical Temperature | 661 | K | [1] |
| Critical Pressure | 2843.78 | kPa | [1] |
| Enthalpy of Vaporization | Data available as a function of temperature | kJ/mol | [1] |
Experimental Protocols
The determination of the physical constants of 1-Ethyl-2,5-dimethylbenzene involves various established experimental techniques. Below are detailed methodologies for key measurements.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.
-
Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.
-
Procedure :
-
A small quantity of 1-Ethyl-2,5-dimethylbenzene is placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with a high-boiling point oil.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.
-
Determination of Density (Pycnometer Method)
A pycnometer is used to accurately determine the density of a liquid.
-
Apparatus : Pycnometer, analytical balance, constant temperature water bath.
-
Procedure :
-
The pycnometer is cleaned, dried, and its mass is accurately weighed.
-
It is then filled with distilled water and placed in a constant temperature water bath to reach thermal equilibrium.
-
The mass of the pycnometer filled with water is measured. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
The pycnometer is then emptied, dried, and filled with 1-Ethyl-2,5-dimethylbenzene.
-
The mass of the pycnometer with the sample is measured at the same constant temperature.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For a pure substance like 1-Ethyl-2,5-dimethylbenzene, it is used to confirm purity and determine its mass spectrum.
-
Principle : The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.
-
Typical GC Conditions :
-
Column : A non-polar capillary column is often used for aromatic hydrocarbons.
-
Injector Temperature : Typically set above the boiling point of the analyte (e.g., 230 °C).
-
Detector Temperature : Usually set at a high temperature (e.g., 250 °C).
-
Oven Temperature Program : A temperature ramp is used to ensure good separation (e.g., starting at 50 °C and ramping up).
-
Carrier Gas : Helium or hydrogen is commonly used.[3]
-
Synthesis and Analysis Workflows
Visual representations of experimental and logical workflows provide a clearer understanding of the processes involved in the synthesis and analysis of 1-Ethyl-2,5-dimethylbenzene.
Synthesis of 1-Ethyl-2,5-dimethylbenzene via Friedel-Crafts Alkylation
A common method for synthesizing 1-Ethyl-2,5-dimethylbenzene is the Friedel-Crafts alkylation of p-xylene with an ethylating agent.
Caption: Workflow for the synthesis of 1-Ethyl-2,5-dimethylbenzene.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the typical workflow for analyzing a sample of 1-Ethyl-2,5-dimethylbenzene using Gas Chromatography-Mass Spectrometry.
Caption: Workflow for GC-MS analysis of 1-Ethyl-2,5-dimethylbenzene.
References
Solubility of 2-Ethyl-p-xylene in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethyl-p-xylene. Due to the limited availability of specific quantitative solubility data for this compound, this document also includes information on its isomer, 1,4-diethylbenzene, and the closely related compound, p-xylene, to provide a thorough understanding of its expected behavior in common organic solvents.
Introduction
This compound, an aromatic hydrocarbon, is a molecule of interest in various fields of chemical research and development. Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, purification, and formulation processes. This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and offers a visual workflow for solvent selection.
Solubility Data
The following table summarizes the available solubility information for this compound, its isomer 1,4-diethylbenzene, and the related compound p-xylene.
| Compound | Solvent | Solvent Type | Temperature (°C) | Solubility | Citation |
| This compound | Organic Solvents | - | Not Specified | Soluble | [1] |
| Water | Polar | Not Specified | Insoluble | [1] | |
| 1,4-Diethylbenzene | Hexane | Non-polar | Not Specified | Highly Soluble | |
| Toluene | Non-polar | Not Specified | Highly Soluble | ||
| Ethanol | Polar Protic | Not Specified | Soluble | ||
| Benzene | Non-polar | Not Specified | Soluble | ||
| Carbon Tetrachloride | Non-polar | Not Specified | Soluble | ||
| Methanol | Polar Protic | Not Specified | Minimally Soluble | ||
| Water | Polar | 25 | 24.8 mg/L | ||
| p-Xylene | Ethanol | Polar Protic | Not Specified | Very Soluble / Miscible | [2][3] |
| Diethyl Ether | Polar Aprotic | Not Specified | Very Soluble / Miscible | [2] | |
| Acetone | Polar Aprotic | Not Specified | Miscible | [4] | |
| Benzene | Non-polar | Not Specified | Miscible | [4] | |
| Chloroform | Polar Aprotic | Not Specified | Soluble | [5] | |
| Water | Polar | 25 | 162 mg/L | [3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a liquid aromatic hydrocarbon like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method followed by quantitative analysis.
3.1. Materials and Apparatus
-
Solute: this compound (of known purity)
-
Solvent: High-purity organic solvent of interest
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer
-
3.2. Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. b. Accurately add a known volume or mass of the selected organic solvent to each vial. c. Securely seal the vials to prevent solvent evaporation. d. Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solvent remains constant.
-
Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 12 hours to allow for phase separation and for any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the solute. d. Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical instrument.
-
Quantitative Analysis (using GC-FID as an example): a. Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration. b. Sample Analysis: Inject a known volume of the diluted sample into the GC-FID. c. Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor.
3.3. Data Reporting Solubility is typically reported in units such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or mole fraction at a specified temperature.
Visualized Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting a suitable solvent for a hydrophobic compound like this compound based on solubility determination.
Caption: Logical workflow for solvent selection.
Conclusion
While specific quantitative solubility data for this compound remains scarce, a strong qualitative understanding of its solubility behavior can be inferred from its chemical structure and data on analogous compounds. It is expected to be highly soluble in a wide range of non-polar and moderately polar organic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide can be employed. The visualized workflow offers a systematic approach to solvent selection for processes involving this compound, ensuring an informed and efficient development process.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. p-Xylene - Wikipedia [en.wikipedia.org]
- 3. Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]
- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of 2-Ethyl-p-xylene and its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethyl-p-xylene (1,4-dimethyl-2-ethylbenzene) and its C10H14 alkylbenzene isomers. Given the relative scarcity of direct experimental data for many of these isomers, this document presents values calculated using the highly reliable Benson group additivity method, supplemented by a discussion of established experimental protocols for similar aromatic hydrocarbons.
Introduction
The thermodynamic properties of alkylbenzenes are of paramount importance in the chemical industry, influencing process design, reaction optimization, and safety assessments. For researchers and professionals in drug development, understanding these properties can be crucial for predicting the behavior of molecules in various environments. The C10H14 alkylbenzene isomers, including this compound, represent a group of compounds with significant industrial relevance, yet their individual thermodynamic characteristics are not widely documented through direct experimental measurement.
This guide addresses this knowledge gap by presenting a consolidated set of thermodynamic data, primarily derived from the well-established Benson group additivity method. This computational approach allows for the accurate estimation of key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp°).
Quantitative Thermodynamic Data
The following tables summarize the calculated thermodynamic properties for this compound and a selection of its C10H14 isomers in the ideal gas state. These values are based on the work of Alberty (1985), who utilized the Benson group additivity method for isomers where experimental data was unavailable.[1][2]
Table 1: Standard Enthalpy of Formation (ΔfH°) and Standard Molar Entropy (S°) of C10H14 Alkylbenzene Isomers at 298.15 K
| Compound Name | IUPAC Name | ΔfH° (kJ/mol) | S° (J/mol·K) |
| This compound | 1,4-Dimethyl-2-ethylbenzene | -47.95 | 417.77 |
| 1,2-Diethylbenzene | 1,2-Diethylbenzene | -29.41 | 418.57 |
| 1,3-Diethylbenzene | 1,3-Diethylbenzene | -32.55 | 433.88 |
| 1,4-Diethylbenzene | 1,4-Diethylbenzene | -32.09 | 425.39 |
| p-Cymene | 1-Methyl-4-(1-methylethyl)benzene | -37.53 | 426.35 |
| Isobutylbenzene | (2-Methylpropyl)benzene | -35.23 | 420.37 |
| sec-Butylbenzene | (1-Methylpropyl)benzene | -26.15 | 428.15 |
| tert-Butylbenzene | (1,1-Dimethylethyl)benzene | -43.14 | 396.60 |
Data sourced from Alberty, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. Journal of Physical and Chemical Reference Data, 14(1), 177-200.[1][2]
Table 2: Molar Heat Capacity (Cp°) of C10H14 Alkylbenzene Isomers at Various Temperatures (Ideal Gas)
| Compound Name | Cp° at 298.15 K (J/mol·K) | Cp° at 500 K (J/mol·K) | Cp° at 1000 K (J/mol·K) |
| This compound | 205.18 | 309.87 | 480.91 |
| 1,2-Diethylbenzene | 202.92 | 308.28 | 480.91 |
| 1,3-Diethylbenzene | 202.55 | 307.73 | 480.91 |
| 1,4-Diethylbenzene | 202.55 | 307.73 | 480.91 |
| p-Cymene | 201.17 | 306.94 | 480.91 |
| Isobutylbenzene | 196.86 | 303.42 | 480.91 |
| sec-Butylbenzene | 202.13 | 306.35 | 480.91 |
| tert-Butylbenzene | 199.12 | 307.19 | 480.91 |
Data sourced from Alberty, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. Journal of Physical and Chemical Reference Data, 14(1), 177-200.[1][2]
Methodologies for Property Determination
The determination of thermodynamic properties can be approached through both experimental and computational methods. Due to the limited availability of direct experimental data for this compound, computational methods are heavily relied upon.
The Benson group additivity method is a powerful and widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state. The fundamental principle is that a molecular property can be approximated as the sum of the contributions from its constituent polyvalent atomic groups.
Protocol:
-
Molecular Structure Decomposition: The molecule of interest, such as this compound, is dissected into a set of defined "groups." A group consists of a central atom and its ligands.
-
Group Value Assignment: Each group is assigned a pre-determined numerical value for the thermodynamic property of interest (e.g., ΔfH°, S°, Cp°). These values have been derived from experimental data of a large number of related compounds.
-
Summation of Group Contributions: The estimated thermodynamic property of the molecule is calculated by summing the values of all its constituent groups.
-
Symmetry and Stereoisomer Corrections: Corrections are applied to the calculated entropy to account for molecular symmetry and the presence of stereoisomers.
-
Additional Corrections: Further corrections may be necessary for non-bonded interactions, such as gauche and ortho interactions, which are not accounted for by the basic group contributions.
While specific data for this compound is lacking, the standard enthalpy of formation of a liquid aromatic hydrocarbon can be determined experimentally using bomb calorimetry to measure the enthalpy of combustion.
Generalized Protocol:
-
Sample Preparation: A precise mass of the purified liquid sample (e.g., this compound) is placed in a crucible within a constant-volume bomb calorimeter.
-
Calorimeter Setup: The bomb is sealed, pressurized with a known excess of pure oxygen, and submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Combustion: The sample is ignited electrically. The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The net temperature change is determined after correcting for heat exchange with the surroundings.
-
Calculation of Enthalpy of Combustion: The heat released during combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion (ΔcH°) of the substance.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Vapor pressure is a critical property for understanding a substance's volatility and for calculating the enthalpy of vaporization. A static or dynamic method can be employed for this measurement.
Generalized Protocol (Static Method):
-
Apparatus Setup: A sample of the degassed liquid is introduced into a thermostatted vessel connected to a pressure measuring device (manometer).
-
Evacuation: The space above the liquid is evacuated to remove any air.
-
Thermal Equilibration: The vessel is maintained at a constant, precisely known temperature until the liquid-vapor equilibrium is established.
-
Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured.
-
Temperature Variation: Steps 3 and 4 are repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.
-
Data Analysis: The Clausius-Clapeyron equation is used to analyze the temperature dependence of the vapor pressure. A plot of ln(P) versus 1/T yields a straight line from whose slope the enthalpy of vaporization (ΔvapH) can be determined.
Visualization of Isomeric Structures
The thermodynamic properties of the C10H14 alkylbenzenes are influenced by their molecular structure. The following diagram illustrates the structural relationships between this compound and some of its common isomers.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of this compound and its isomers. While direct experimental data remains limited, the application of the Benson group additivity method provides reliable estimates for key thermodynamic parameters. The outlined experimental protocols for calorimetry and vapor pressure measurement serve as a foundation for future empirical studies on these and similar compounds. The presented data and methodologies are intended to be a valuable resource for researchers and professionals in chemistry, chemical engineering, and drug development, aiding in both theoretical understanding and practical application.
References
Technical Guide: Material Safety and Hazard Profile of 2-Ethyl-1,4-dimethylbenzene (CAS 1758-88-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the material safety data and associated hazards for the chemical compound 2-Ethyl-1,4-dimethylbenzene, identified by CAS number 1758-88-9. This document synthesizes available data from material safety data sheets (MSDS) and toxicological literature to present a detailed profile for professionals in research and development. It includes a summary of physicochemical properties, a detailed hazard analysis, handling and storage protocols, and first-aid measures. In line with best practices for laboratory safety and experimental design, this guide also outlines the likely experimental methodologies used to determine the key hazard classifications for this substance.
Chemical Identification and Physicochemical Properties
2-Ethyl-1,4-dimethylbenzene, also known as 2-ethyl-p-xylene or 1-ethyl-2,5-dimethylbenzene, is an aromatic hydrocarbon.[1][2][3][4][5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1758-88-9 | [1][2][3][5][6][7] |
| Molecular Formula | C₁₀H₁₄ | [1][2][3][5][6] |
| Molecular Weight | 134.22 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 186.9 °C at 760 mmHg | [4][8] |
| Melting Point | -53.7 °C | [9] |
| Flash Point | ~58.9 °C (138.0 °F) (Tagliabue Closed Cup) | [4][10] |
| Vapor Pressure | 0.939 mmHg at 25 °C | [9] |
| Water Solubility | 14.6 mg/L at 25 °C | [9] |
| LogP (o/w) | 4.430 | [4] |
Hazard Identification and Classification
2-Ethyl-1,4-dimethylbenzene is classified as a hazardous substance with multiple risk factors. The primary hazards are associated with its flammability and its effects on human health upon exposure.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance based on available data.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][10] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[10][11][12] |
| Aspiration Hazard | Category 1 | May be fatal if swallowed and enters airways[13][14][15] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[13][14][15] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Causes serious eye damage / Causes serious eye irritation[10][11][12][13][14][15] |
| Genetic Defects | May cause genetic defects[14] | |
| Carcinogenicity | May cause cancer[14] | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[14] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. May cause drowsiness or dizziness[14] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure[14] |
Note: Some classifications may be derived from data on mixtures containing this chemical.
Summary of Toxicological Effects
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.[14][16] High concentrations can lead to central nervous system (CNS) depression, with symptoms including dizziness, drowsiness, headache, and nausea.[13][16]
-
Skin Contact: Causes moderate skin irritation.[13][14] Prolonged or repeated contact can lead to defatting of the skin and dermatitis.[17] There is also a potential for absorption through the skin.[13]
-
Eye Contact: Causes serious eye irritation, which may result in redness, tearing, and pain.[10][13][14][18] Some data suggests it can cause serious eye damage.[10][11][12]
-
Ingestion: Harmful if swallowed.[11][12][13] Aspiration into the lungs during ingestion or vomiting is a critical danger and may cause chemical pneumonitis, which can be fatal.[10][13][18]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs, including the blood, central nervous system, eyes, gastrointestinal tract, respiratory system, and skin.[13] Some sources indicate it may be a carcinogen (IARC-2B classification for ethylbenzene, a related compound).[13]
Experimental Protocols for Hazard Determination
While specific experimental reports for CAS 1758-88-9 are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely protocols used.
Flammability Testing
The flammability of a liquid is determined by its flash point.
-
Principle: The flash point is the lowest temperature at which a liquid's vapor will ignite in the presence of an ignition source.[19]
-
Methodology (e.g., ASTM D93, ISO 2719 - Pensky-Martens Closed-Cup Method):
-
A sample of the substance is placed in a test cup.
-
The cup is heated at a slow, constant rate.
-
A small flame is directed into the cup at regular intervals.
-
The flash point is the lowest temperature at which the vapor above the liquid ignites.
-
Acute Dermal Irritation/Corrosion Testing (OECD Guideline 404)
This test determines the potential for a substance to cause reversible inflammatory changes to the skin.
-
Principle: The test substance is applied to the skin of a test animal (historically, the albino rabbit) and the resulting skin reactions are observed and scored over time.[2][11]
-
Methodology:
-
A small area of the animal's fur is clipped.
-
A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²).
-
The treated area is covered with a gauze patch for a 4-hour exposure period.
-
After exposure, the patch is removed and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the reactions is scored, and the substance is classified based on the mean scores.
-
In modern toxicology, in vitro methods using reconstructed human epidermis (RhE) models (OECD Guideline 439) are preferred to reduce animal testing.[1][11][14]
Acute Eye Irritation/Corrosion Testing (OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Principle: The test substance is instilled into the eye of a test animal (historically, the albino rabbit), and any resulting ocular lesions are observed and scored.[20]
-
Methodology:
-
A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored.
-
The substance is classified based on the severity and reversibility of the observed lesions.
-
Alternative in vitro and ex vivo methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) and tests using Reconstructed Human Cornea-like Epithelium (RhCE) models (OECD 492), are increasingly used.[21]
Handling, Storage, and First Aid
Safe Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[1][11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13][14] Keep away from heat, sparks, open flames, and other ignition sources.[1][13][18] Use non-sparking tools and take precautionary measures against static discharge.[1][11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12][18] Store away from strong oxidizing agents.[13][17]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13][17][18]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][13][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13][17][18]
Workflow and Logical Relationships
No specific signaling pathways related to the toxicity of 2-Ethyl-1,4-dimethylbenzene have been identified in the reviewed literature. The following diagram illustrates a general workflow for chemical hazard identification and risk assessment, which is applicable to this substance.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. invitrointl.com [invitrointl.com]
- 3. scbt.com [scbt.com]
- 4. 2-ethyl-1,4-dimethyl benzene, 1758-88-9 [thegoodscentscompany.com]
- 5. Benzene, 2-ethyl-1,4-dimethyl- [webbook.nist.gov]
- 6. Benzene, 2-ethyl-1,4-dimethyl- [webbook.nist.gov]
- 7. iivs.org [iivs.org]
- 8. 2-ethyl-1,4-dimethylbenzene [stenutz.eu]
- 9. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. This compound | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. oecd.org [oecd.org]
- 15. msdsdigital.com [msdsdigital.com]
- 16. conklin.com [conklin.com]
- 17. images.thdstatic.com [images.thdstatic.com]
- 18. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. University of Glasgow - Schools - School of Infection & Immunity - Information for students - Safety handbook - COSHH Intro - Flammable solvents [gla.ac.uk]
- 20. oecd.org [oecd.org]
- 21. criver.com [criver.com]
Isomers of ethyl xylene and their structural properties
An In-depth Technical Guide to the Isomers of Ethyl Xylene and Their Structural Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of ethyl xylene, detailing their physical and chemical properties. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these aromatic hydrocarbons. The guide includes tabulated quantitative data for easy comparison, detailed experimental protocols for property determination, and visualizations of isomer relationships and experimental workflows.
Isomers of Ethyl Xylene
Ethyl xylene isomers are aromatic hydrocarbons with the chemical formula C₁₀H₁₄.[1][2][3][4][5][6] They are structurally related to xylene, possessing a benzene ring substituted with one ethyl group and two methyl groups.[7] The spatial arrangement of these alkyl groups on the benzene ring gives rise to six distinct structural isomers. These isomers share the same molecular weight but exhibit unique physical properties due to the differences in their molecular structure.[8]
Structural Properties of Ethyl Xylene Isomers
The structural variations among the isomers of ethyl xylene lead to differences in their physical properties, such as boiling point, melting point, density, and refractive index. These properties are critical for their separation, identification, and application in various chemical syntheses and industrial processes. A summary of these key properties is presented below.
| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| 3-Ethyl-o-xylene | 1-Ethyl-2,3-dimethylbenzene | 933-98-2 | 134.22 | 184.4 | -36.5 | 0.8747 | 1.508 |
| 4-Ethyl-m-xylene | 1-Ethyl-2,4-dimethylbenzene | 874-41-9 | 134.22 | 186 | -63 | 0.869 | 1.503 |
| 2-Ethyl-m-xylene | 2-Ethyl-1,3-dimethylbenzene | 2870-04-4 | 134.22 | 190.04 | -16.26 | 0.8860 | 1.5085 |
| 5-Ethyl-m-xylene | 1-Ethyl-3,5-dimethylbenzene | 934-74-7 | 134.22 | 183.6 | -84.3 | 0.8644 | 1.499 |
| 4-Ethyl-o-xylene | 1-Ethyl-3,4-dimethylbenzene | 19781-46-3 | 134.22 | 188-189 | - | - | - |
| 2-Ethyl-p-xylene | 1-Ethyl-2,5-dimethylbenzene | 1758-88-9 | 134.22 | 183 | - | 0.866 | 1.500 |
Data compiled from multiple sources.[9][10][11] Note that some properties for less common isomers may not be readily available.
Classification of Ethyl Xylene Isomers
The isomers of ethyl xylene can be logically classified based on the substitution pattern of the parent xylene molecule (ortho-, meta-, or para-xylene). This classification helps in understanding the structural relationships between the different isomers.
Experimental Protocols
Accurate determination of the structural properties of ethyl xylene isomers relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property used for the identification and purity assessment of liquid compounds.[12]
-
Objective: To determine the boiling point of a liquid ethyl xylene isomer.
-
Apparatus: Thiele tube or aluminum block, thermometer, capillary tube (sealed at one end), fusion tube, heating source (e.g., Bunsen burner or hot plate), and a liquid paraffin or silicone oil bath.[13]
-
Procedure:
-
A small amount of the liquid sample is placed into the fusion tube.[13]
-
The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.[14]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube or aluminum block filled with the heating oil.[13]
-
The apparatus is heated slowly and uniformly.[13]
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[12]
-
-
Precautions:
Determination of Density
Density is a measure of mass per unit volume and is a characteristic property of a substance.[15]
-
Objective: To determine the density of a liquid ethyl xylene isomer.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed (W1).
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The pycnometer is then weighed again (W2).
-
The pycnometer is emptied, dried thoroughly, and then filled with the liquid ethyl xylene isomer.
-
The filled pycnometer is again brought to thermal equilibrium in the water bath and weighed (W3).
-
The density of the liquid is calculated using the formula: Density = [(W3 - W1) / (W2 - W1)] * Density of water at the experimental temperature.
-
Separation and Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and identify the components of a volatile mixture, such as the isomers of ethyl xylene.[16][17]
-
Objective: To separate and identify the individual isomers in a mixture of ethyl xylenes.
-
Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a suitable capillary column (e.g., SLB-IL60 or Agilent CP-Chirasil-DEX CB), carrier gas (e.g., helium or nitrogen), and data acquisition software.[16][17]
-
Procedure:
-
Sample Preparation: A dilute solution of the ethyl xylene isomer mixture is prepared in a suitable solvent like pentane.[16]
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC injection port, which is maintained at a high temperature (e.g., 250°C) to vaporize the sample.[16]
-
Separation: The vaporized sample is carried by the inert gas through the capillary column. The separation of isomers is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase of the column.[18] The oven temperature is typically programmed to increase gradually (e.g., from 40°C to 200°C at a rate of 8°C/min) to facilitate the separation.[16]
-
Detection: As each separated isomer elutes from the column, it is detected by the FID or MS. The detector generates a signal that is proportional to the amount of the compound.
-
Analysis: The resulting chromatogram shows a series of peaks, with each peak corresponding to a different isomer. The time taken for a compound to travel through the column is known as its retention time, which is a characteristic feature used for identification. The area under each peak is proportional to the concentration of that isomer in the mixture.[19]
-
Experimental Workflow for Isomer Analysis
The overall process for the analysis of a mixture of ethyl xylene isomers involves a series of steps from sample preparation to data analysis.
References
- 1. Benzene, 2-ethyl-1,3-dimethyl- [webbook.nist.gov]
- 2. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 3. Benzene, 1-ethyl-2,3-dimethyl- [webbook.nist.gov]
- 4. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 5. Benzene, 1-ethyl-2,4-dimethyl- [webbook.nist.gov]
- 6. Benzene, 1-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 7. Fill in the blanks Ethylbenzene is isomer to xylen class 12 chemistry CBSE [vedantu.com]
- 8. Xylene - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1-ethyl-2,4-dimethylbenzene [stenutz.eu]
- 11. echemi.com [echemi.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 16. GC Analysis of Xylene Isomers on SLB®-IL60 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. jeol.com [jeol.com]
The Enigmatic Presence of 2-Ethyl-p-xylene: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence and diverse sources of the aromatic hydrocarbon 2-Ethyl-p-xylene. While not as extensively studied as its xylene isomers, this compound is a constituent of various natural products and industrial streams. This document provides a comprehensive overview of its known sources, quantitative data where available, and detailed experimental protocols for its identification and quantification.
Natural Occurrence and Sources of this compound
This compound has been identified in a range of natural and anthropogenic sources. Its presence in the essential oils of some plants suggests potential biosynthetic pathways, while its detection in petroleum products points to its geological origins.
Botanical Sources
This compound has been reported as a volatile organic compound in several plant species. Its presence contributes to the complex aroma profiles of these plants.
-
Fruits: The compound has been detected in the headspace of fruits, including various plum (Prunus domestica) and plumcot (a hybrid of plum and apricot) varieties.[1][2][3][4] While its exact concentration can vary depending on the cultivar and ripeness, it is generally considered a minor component of the fruit's volatile profile.
-
Mangifera indica (Mango): Scientific databases indicate that this compound has been reported in mango.[5]
-
Other Plant Species: While not always a major constituent, it is important to consider its potential presence in the essential oils of aromatic plants. For instance, studies on the volatile components of Crithmum maritimum (Sea Fennel), Crocus sativus (Saffron), and Syzygium aromaticum (Clove) have been conducted, though the presence of this compound was not explicitly quantified in the available literature.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Geological and Industrial Sources
-
Petroleum and Petroleum Products: this compound is a naturally occurring component of crude oil and coal tar.[11] Consequently, it can be found in refined petroleum products such as gasoline and other fuels.
-
Industrial Applications: As a component of mixed xylenes, this compound is utilized in various industrial processes.[11]
Food Products
-
Olive Oil: Aromatic hydrocarbons, including xylene isomers, can be present in olive oil.[21][22][23] The source of this contamination can be from environmental exposure or from the processing and storage of the oil.
Quantitative Data on this compound Occurrence
The following table summarizes the available quantitative data for this compound in various sources. It is important to note that quantitative data for this specific isomer is limited in the scientific literature.
| Source Category | Specific Source | Concentration Range | Analytical Method | Reference(s) |
| Fruits | Plum (Prunus domestica) | Not explicitly quantified, identified as a volatile component. | HS-SPME-GC-MS | [1][3][4][24] |
| Plumcot (Prunus hybrid) | Not explicitly quantified, identified as a volatile component. | HS-SPME-GC-MS | [2][25] | |
| Food Products | Olive Oil | Not explicitly quantified, but xylene isomers are monitored. | Headspace GC-MS | [21][22] |
Note: While this compound is known to be present in petroleum, specific concentration ranges for this isomer in crude oil or its fractions were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of this compound from fruit and petroleum matrices.
Protocol 1: Analysis of this compound in Fruit Samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile organic compounds, including this compound, in fruit matrices.[1][26]
1. Sample Preparation:
- Homogenize a known weight of fresh fruit sample.
- Transfer a specific amount of the homogenate (e.g., 5 g) into a headspace vial (e.g., 20 mL).
- Add a saturated solution of NaCl to enhance the release of volatile compounds.
- Add an internal standard for quantification (e.g., a known concentration of a non-native aromatic hydrocarbon).
- Seal the vial tightly with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Equilibrate the sample vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation.
- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.
- Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) for separation.
- Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
- Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 450.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
4. Data Analysis:
- Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. The NIST library can be used for confirmation.[27]
- Quantify the compound by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of this compound.
Protocol 2: Analysis of this compound in Petroleum Samples using Purge-and-Trap coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile aromatic hydrocarbons in liquid petroleum samples.[28][29][30][31][32]
1. Sample Preparation:
- Dilute a known volume of the petroleum sample in a suitable solvent (e.g., methanol) to bring the concentration of target analytes within the calibration range.
- Spike the diluted sample with an internal standard.
2. Purge-and-Trap Extraction:
- Introduce a precise volume of the diluted sample into the purge-and-trap system's sparging vessel containing reagent-grade water.
- Purge the sample with an inert gas (e.g., helium or nitrogen) at a specific flow rate and temperature for a defined period (e.g., 11 minutes at 40 °C).
- The volatile compounds, including this compound, are stripped from the sample and collected on a sorbent trap (e.g., Tenax®).
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Desorption: Rapidly heat the sorbent trap to desorb the trapped analytes onto the GC column.
- GC-MS Conditions: Follow the GC-MS conditions as outlined in Protocol 1. The temperature program may need to be adjusted based on the complexity of the petroleum matrix.
4. Data Analysis:
- Identify and quantify this compound as described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts related to the sources and analysis of this compound.
Caption: Major sources of this compound.
Caption: Analytical workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. research.unipd.it [research.unipd.it]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. This compound | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. blackmeditjournal.org [blackmeditjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Essential Oil Content, Composition and Free Radical Scavenging Activity from Different Plant Parts of Wild Sea Fennel (Crithmum maritimum L.) in Montenegro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjpms.com [irjpms.com]
- 11. Sea fennel (Crithmum maritimum L.): phytochemical profile, antioxidative, cholinesterase inhibitory and vasodilatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjps.pk [pjps.pk]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Quantification of crocetin esters in saffron (Crocus sativus L.) using Raman spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phytochemical composition and bioactivity of clove (Syzygium aromaticum) oil and post-distillation biomass extract - Blacklight [etda.libraries.psu.edu]
- 17. In Vitro and In Silico Evaluation of Syzygium aromaticum Essential Oil: Effects on Mitochondrial Function and Cytotoxic Potential Against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Clove Essential Oil: Chemical Profile, Biological Activities, Encapsulation Strategies, and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. s4science.at [s4science.at]
- 22. researchgate.net [researchgate.net]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How can we distinguish xylene and ethyl benzene by GCMS - Chromatography Forum [chromforum.org]
- 28. epa.gov [epa.gov]
- 29. researchgate.net [researchgate.net]
- 30. agilent.com [agilent.com]
- 31. os.copernicus.org [os.copernicus.org]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Ethyl-p-xylene as a Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Ethyl-p-xylene (also known as 1,4-dimethyl-2-ethylbenzene) as a versatile intermediate in organic synthesis. Due to its substituted aromatic structure, this compound serves as a valuable building block for the preparation of a variety of more complex molecules, including potential pharmaceutical and agrochemical active ingredients, as well as functional materials.
Overview of Synthetic Applications
This compound is an aromatic hydrocarbon characterized by the presence of two methyl groups and one ethyl group on a benzene ring.[1] This substitution pattern offers several reactive sites for further functionalization, making it a key starting material for the synthesis of a range of derivatives. The primary applications involve electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts acylation, and oxidation of the alkyl side chains to introduce carboxylic acid or carbonyl functionalities.
The strategic placement of the alkyl groups influences the regioselectivity of these reactions, allowing for the controlled synthesis of specific isomers. These functionalized derivatives can then be elaborated into more complex structures for various applications.
Key Synthetic Transformations and Protocols
While specific, detailed protocols for many reactions starting directly from this compound are not abundantly available in peer-reviewed literature, established methods for similar alkylated benzenes, such as p-xylene, can be adapted. The following sections provide detailed experimental protocols for key transformations that can be applied to this compound, based on analogous reactions.
Nitration of Aromatic Ring
Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the benzene ring. This nitro group can be subsequently reduced to an amine, a crucial functional group in many pharmaceuticals and dyes. For this compound, nitration is expected to occur at the positions ortho to the activating alkyl groups.
This protocol is adapted from the established procedure for the mononitration of p-xylene and can be optimized for this compound.[2]
Materials:
-
This compound
-
Nitric acid (65-70%)
-
Sulfuric acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture has cooled back to 0-5 °C, add 0.1 mol of this compound dropwise from the dropping funnel over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker and stir until all the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of dichloromethane.
-
Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude nitro-2-ethyl-p-xylene.
-
The product can be purified by vacuum distillation or column chromatography.
Quantitative Data (Expected): Based on analogous reactions with p-xylene, the yield of the mononitrated product is expected to be in the range of 80-90%. The exact isomer distribution would need to be determined by analytical methods such as GC-MS and NMR.
| Reactant | Molar Ratio | Expected Product | Expected Yield |
| This compound | 1 | Nitro-2-ethyl-p-xylene | 80-90% |
| Nitric Acid | ~1.5 | ||
| Sulfuric Acid | (Catalyst/Solvent) |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, leading to the formation of ketones. These ketones are valuable intermediates that can be further modified, for example, through reduction of the carbonyl group or reactions at the alpha-carbon.
This protocol is a general procedure for the Friedel-Crafts acylation of an activated aromatic ring like this compound.[3][4]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (or other acyl halide)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Concentrated hydrochloric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a calcium chloride drying tube), and a dropping funnel.
-
In the flask, suspend 0.11 mol of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add 0.1 mol of acetyl chloride to the suspension with vigorous stirring.
-
After the addition of the acyl chloride, add 0.1 mol of this compound dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 25 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude ketone can be purified by vacuum distillation or recrystallization.
Quantitative Data (Expected): The yield of the acylated product is typically high for activated aromatic substrates, often exceeding 80%. The major product will be the isomer where the acyl group has added to the position ortho to the ethyl group and para to a methyl group, due to steric and electronic effects.
| Reactant | Molar Ratio | Expected Product | Expected Yield |
| This compound | 1 | Acyl-2-ethyl-p-xylene | >80% |
| Acetyl Chloride | 1 | ||
| Aluminum Chloride | 1.1 |
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow.
Conclusion
This compound is a promising synthesis intermediate with the potential for the creation of a diverse array of functionalized aromatic compounds. The protocols provided, adapted from well-established procedures for related molecules, offer a solid foundation for researchers to explore the chemistry of this versatile building block. Further optimization of reaction conditions will be necessary to achieve high yields and selectivities for specific target molecules. The synthetic routes outlined here open avenues for the development of novel compounds in the pharmaceutical, agrochemical, and materials science fields.
References
Application Note: Quantitative Analysis of 2-Ethyl-p-xylene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Ethyl-p-xylene in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument parameters, calibration, and data analysis, providing a comprehensive guide for researchers. The method is suitable for the determination of this compound in various matrices, assuming appropriate sample extraction.
Introduction
This compound is an aromatic hydrocarbon that may be of interest in various fields, including environmental monitoring, chemical synthesis, and toxicology. Accurate and precise quantification of this compound is crucial for these applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile organic compounds like this compound.[1] This protocol outlines a detailed procedure for the quantification of this compound.
Experimental
Reagents and Materials
-
This compound (CAS 1758-88-9), analytical standard grade (>98% purity)
-
Internal Standard (IS): Toluene-d8 (CAS 2037-26-5) or another suitable deuterated aromatic hydrocarbon.
-
Solvent: High-purity hexane or dichloromethane (GC grade).
-
Glassware: Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Standard Preparation
Stock Standard Solution (1000 µg/mL):
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
Internal Standard Stock Solution (1000 µg/mL):
Prepare a stock solution of the internal standard (e.g., Toluene-d8) in the same manner.
Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock standard solution. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. Each calibration standard should be fortified with the internal standard to a constant concentration (e.g., 5 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For liquid samples with minimal matrix interference, a direct dilution with the solvent may be sufficient. For more complex matrices, a sample extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.
General Liquid-Liquid Extraction (LLE) Protocol:
-
To 10 mL of the aqueous sample, add a suitable amount of an organic extraction solvent (e.g., 5 mL of hexane).
-
Spike with the internal standard.
-
Vortex or shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CRamp: 20 °C/min to 280 °C, hold for 2 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 119 | 134, 91 |
| Toluene-d8 (IS) | 100 | 98 |
Note: The molecular weight of this compound is 134.22 g/mol . The base peak in its mass spectrum is often m/z 119, corresponding to the loss of a methyl group.
Data Analysis and Quantification
Calibration Curve
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.995 is typically desired.
Quantification
The concentration of this compound in the samples is determined using the calibration curve.
Method Validation
For quantitative methods, it is essential to determine the method's performance characteristics.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | r² > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected.[2][3] | Signal-to-Noise ratio of ≥ 3:1[2][3] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[2][3] | Signal-to-Noise ratio of ≥ 10:1[2][3] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | 80-120% recovery of a spiked sample. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15%. |
Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. Proper sample preparation and method optimization are critical for achieving accurate and precise results. The use of an internal standard is highly recommended to correct for variations in sample injection and instrument response. This protocol serves as a valuable starting point for researchers and scientists involved in the analysis of this and similar aromatic compounds.
References
Application Note: Quantification of C8 Aromatic Isomers in Complex Mixtures
Introduction
The accurate quantification of C8 aromatic isomers, including ethylbenzene and the xylene isomers (ortho-, meta-, and para-xylene), is critical in various fields, from industrial quality control of solvents to environmental monitoring and drug development, where they may be present as residual solvents.[1][2][3] This application note details the analytical methodologies for the quantitative determination of these isomers in complex aromatic mixtures. It is important to clarify the nomenclature; while the query specified "2-Ethyl-p-xylene," this is not a standard IUPAC name for a common C8 aromatic isomer. This document will focus on the analysis of the prevalent C8 isomers: ethylbenzene, o-xylene, m-xylene, and p-xylene.
Analytical Challenge
The primary challenge in the analysis of C8 aromatic isomers lies in the chromatographic separation of m-xylene and p-xylene, which have very close boiling points (139.1 °C and 138.3 °C, respectively).[4][5] Additionally, complex matrices can introduce interferences that may co-elute with the target analytes, necessitating robust sample preparation and selective detection methods.[6][7]
Recommended Analytical Approach: Gas Chromatography (GC)
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile organic compounds and is well-suited for the quantification of C8 aromatic isomers.[1][3][6] The choice of detector and column is crucial for achieving the desired selectivity and sensitivity.
-
Detectors:
-
Flame Ionization Detector (FID): FID is a robust and widely used detector for hydrocarbons, offering excellent linearity and sensitivity.[1][8] It is suitable for routine quality control where the identity of the peaks is well-established.
-
Mass Spectrometry (MS): MS provides definitive identification of the isomers based on their mass spectra and fragmentation patterns, which is particularly useful for complex mixtures where peak co-elution might occur.[4][6] It also offers high sensitivity, with detection limits in the parts-per-billion (ppb) range.[6][9]
-
-
Chromatographic Columns:
-
Non-polar columns (e.g., DB-1, DB-5MS): These are commonly used for the analysis of aromatic hydrocarbons. However, they often result in the co-elution of m- and p-xylene.[4][5][10]
-
Polar columns (e.g., WAX, Cyclodex-B): Columns with polar stationary phases, such as those containing polyethylene glycol (WAX) or cyclodextrin derivatives, can provide baseline separation of all C8 isomers, including m- and p-xylene.[5][10] Ionic liquid columns (e.g., SLB®-IL60) have also demonstrated excellent separation of xylene isomers.
-
Sample Preparation
The choice of sample preparation technique depends on the sample matrix and the concentration of the analytes.
-
Direct Injection: For liquid samples with high concentrations of the analytes, direct injection after dilution with a suitable solvent is often sufficient.[1][8]
-
Headspace Analysis: This technique is ideal for determining volatile organic compounds in solid or liquid samples by analyzing the vapor phase in equilibrium with the sample.
-
Purge and Trap: For trace-level analysis in water or other liquid matrices, purge and trap concentration is a highly effective method that can achieve very low detection limits.[6]
-
Solid Phase Extraction (SPE): SPE can be used to clean up complex samples and concentrate the analytes of interest, removing potential interferences.[7]
Experimental Protocols
Protocol 1: Quantification of C8 Aromatic Isomers using GC-FID
This protocol is suitable for the routine analysis of C8 aromatic isomers in relatively clean matrices where high sensitivity is not the primary requirement.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chromatographic Column: SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent polar column capable of separating m- and p-xylene.
-
-
Reagents and Standards:
-
High-purity helium or nitrogen as carrier gas.
-
High-purity hydrogen and air for the FID.
-
Certified reference standards of ethylbenzene, o-xylene, m-xylene, and p-xylene.
-
Internal standard (e.g., n-undecane or other suitable non-interfering compound).[11]
-
High-purity solvent for dilution (e.g., pentane or hexane).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 100:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: 40 °C (hold for 4 min), then ramp at 8 °C/min to 200 °C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 250 °C
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of each C8 isomer and a constant concentration of the internal standard.
-
Inject each standard and generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
-
Sample Analysis:
-
Prepare the sample by diluting it in the chosen solvent and adding the internal standard at the same concentration used for the calibration standards.
-
Inject the prepared sample into the GC.
-
Identify and quantify the C8 isomers by comparing their retention times and peak areas to the calibration standards.
-
Protocol 2: Trace Analysis of C8 Aromatic Isomers using GC-MS
This protocol is designed for the sensitive and selective quantification of C8 aromatic isomers in complex matrices.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS).
-
Chromatographic Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a polar column if baseline separation of m- and p-xylene is required.[4]
-
-
Reagents and Standards:
-
As per Protocol 1, with the addition of deuterated internal standards (e.g., toluene-d8, ethylbenzene-d10) for improved accuracy through isotope dilution.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C[4]
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.[4]
-
Oven Temperature Program: 40 °C (hold for 5 min), then ramp at 10 °C/min to 320 °C (hold for 8 min).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
MS Interface Temperature: 280 °C[4]
-
Ion Source Temperature: 250 °C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for each isomer.
-
-
Calibration and Sample Analysis:
-
Follow the same principles as in Protocol 1, but use the peak areas of the selected ions for quantification. The use of isotope-labeled internal standards can correct for matrix effects and variations in sample preparation and injection.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of C8 aromatic isomers.
Table 1: Method Detection Limits (MDL)
| Analyte | Method | Matrix | Detection Limit | Reference |
| o-Xylene | Purge and Trap GC/PID | Water | 0.2 ppb | [6] |
| m,p-Xylene | Purge and Trap GC/PID | Water | 0.2 ppb | [6] |
| Ethylbenzene | GC-MS | Ambient Air | 1.0 ppb | [9] |
| m,p-Xylene | GC-MS | Ambient Air | 0.7 ppb | [9] |
| o-Xylene | GC-MS | Ambient Air | 1.2 ppb | [9] |
Table 2: Purity Analysis of p-Xylene by GC
| Impurity | Concentration Range (weight %) | Reference |
| Known Hydrocarbon Impurities | 0.001 to 1.000 | [11] |
Visualizations
Caption: Workflow for the quantification of C8 aromatic isomers.
Caption: Logical relationship in GC separation and detection.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. jeol.com [jeol.com]
- 5. Separation of m-xylene and p-xylene? [Friday, July 16, 2004] - Chromatography Forum [chromforum.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glsciences.com [glsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. kelid1.ir [kelid1.ir]
Application Notes and Protocols for the Derivatization of 2-Ethyl-p-xylene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key derivatization reactions of 2-Ethyl-p-xylene, a versatile starting material in the synthesis of complex organic molecules and pharmaceutical intermediates. The protocols are based on established chemical transformations of analogous xylene derivatives, adapted for this compound.
Oxidation to 2-Ethyl-4,5-dimethylbenzoic Acid
Application Note: The oxidation of the benzylic methyl groups of this compound to a carboxylic acid provides a crucial intermediate for the synthesis of various compounds, including potential pharmaceutical agents. The resulting benzoic acid derivative can undergo further transformations, such as esterification or amidation, to introduce diverse functionalities. This oxidation is typically achieved using strong oxidizing agents like potassium permanganate or through catalytic oxidation.
Experimental Protocol: Oxidation using Potassium Permanganate
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 13.4 g (0.1 mol) of this compound and 200 mL of water.
-
Reagent Addition: While stirring vigorously, heat the mixture to 80-90°C. Through the dropping funnel, add a solution of 31.6 g (0.2 mol) of potassium permanganate in 300 mL of water dropwise over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. After the addition is complete, continue heating and stirring for an additional 1-2 hours until the purple color is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with 50 mL of hot water.
-
Product Isolation: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid until a white precipitate of 2-Ethyl-4,5-dimethylbenzoic acid is formed.
-
Purification: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
Quantitative Data:
| Parameter | Value | Reference/Analogy |
| Starting Material | This compound | - |
| Oxidizing Agent | Potassium Permanganate | [1] |
| Molar Ratio (Substrate:Oxidant) | 1 : 2 | Analogous xylene oxidations |
| Reaction Temperature | 80-90°C | Analogous xylene oxidations |
| Reaction Time | 4-5 hours | Analogous xylene oxidations |
| Expected Yield | 70-80% | Based on similar reactions[2] |
Reaction Pathway:
Bromination to 1-Bromo-2-ethyl-4,5-dimethylbenzene
Application Note: Halogenation, particularly bromination, of this compound introduces a versatile functional group that can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. This makes brominated this compound a valuable building block in the synthesis of complex molecules for drug discovery. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst.
Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to capture HBr gas), dissolve 13.4 g (0.1 mol) of this compound in 100 mL of dichloromethane.
-
Catalyst Addition: Add 0.2 g of iron filings or anhydrous iron(III) bromide as a catalyst.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. From the dropping funnel, add 16.0 g (0.1 mol) of bromine dissolved in 20 mL of dichloromethane dropwise over 30 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Product Isolation: Separate the organic layer. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference/Analogy |
| Starting Material | This compound | - |
| Brominating Agent | Bromine (Br₂) | [3] |
| Catalyst | Iron (Fe) or Iron(III) Bromide (FeBr₃) | [3] |
| Molar Ratio (Substrate:Bromine) | 1 : 1 | [4] |
| Reaction Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | 2-4 hours | [5] |
| Expected Yield | 80-90% | Based on similar reactions[3][4] |
Reaction Pathway:
Nitration to 1-Ethyl-2,5-dimethyl-4-nitrobenzene
Application Note: Nitration of this compound introduces a nitro group onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amine, which is a key functional group in many pharmaceuticals. The nitro group also serves as a meta-director in subsequent electrophilic aromatic substitution reactions.
Experimental Protocol: Electrophilic Nitration
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.
-
Nitrating Mixture Preparation: Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly add 15 mL of concentrated nitric acid from the dropping funnel while maintaining the temperature below 10°C.
-
Substrate Addition: To this nitrating mixture, add 13.4 g (0.1 mol) of this compound dropwise from another dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Product Isolation: The nitro product will separate as an oil or a solid. Extract the product with 2 x 100 mL of dichloromethane.
-
Purification: Combine the organic extracts and wash with water, followed by a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Quantitative Data:
| Parameter | Value | Reference/Analogy |
| Starting Material | This compound | - |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | [6] |
| Molar Ratio (Substrate:HNO₃) | ~1 : 1.5 | [6] |
| Reaction Temperature | 0-10°C, then Room Temperature | [6] |
| Reaction Time | 1.5-2.5 hours | [6] |
| Expected Yield | 85-95% | Based on similar reactions[6] |
Reaction Pathway:
Formylation to 2-Ethyl-4,5-dimethylbenzaldehyde via Vilsmeier-Haack Reaction
Application Note: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like this compound. The resulting aldehyde is a valuable intermediate for the synthesis of a wide range of compounds, including heterocycles and compounds with biological activity, through reactions such as Wittig olefination, aldol condensation, and reductive amination.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place 21.9 g (0.3 mol) of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add 46.0 g (0.3 mol) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10°C. Stir the mixture at this temperature for an additional 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 13.4 g (0.1 mol) of this compound in 20 mL of anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 300 g of crushed ice.
-
Hydrolysis: Neutralize the mixture with a 20% aqueous sodium hydroxide solution until it is alkaline (pH 8-9). Heat the mixture at 60°C for 30 minutes to hydrolyze the intermediate iminium salt.
-
Product Isolation: Cool the mixture and extract the product with 3 x 100 mL of diethyl ether.
-
Purification: Combine the ether extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, the crude aldehyde can be purified by vacuum distillation or column chromatography.
Quantitative Data:
| Parameter | Value | Reference/Analogy |
| Starting Material | This compound | - |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | [7][8] |
| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 3 : 3 | [8] |
| Reaction Temperature | 0°C, then 60-70°C | [7] |
| Reaction Time | 4-5 hours | [8] |
| Expected Yield | 70-85% | Based on similar reactions[8] |
Reaction Pathway:
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. scienceasia.org [scienceasia.org]
- 3. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 4. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Note and Protocol: Friedel-Crafts Acylation of 2-Ethyl-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the attachment of alkyl or acyl substituents to an aromatic ring through electrophilic aromatic substitution.[1] Developed by Charles Friedel and James Crafts in 1877, this reaction is broadly categorized into Friedel-Crafts alkylation and Friedel-Crafts acylation. Both processes typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile.[1]
Friedel-Crafts acylation is often synthetically more advantageous than alkylation. The introduction of an acyl group deactivates the aromatic ring towards further substitution, thus preventing polyacylation.[2][3] This deactivation stems from the electron-withdrawing nature of the carbonyl group in the acyl substituent.[2] In contrast, the alkyl groups introduced during alkylation activate the ring, often leading to multiple substitutions.[2] Furthermore, the acylium ion intermediate in acylation is resonance-stabilized and not prone to the carbocation rearrangements that can complicate alkylation reactions.[2]
This application note provides a detailed experimental protocol for the Friedel-Crafts acylation of 2-Ethyl-p-xylene with acetyl chloride, a reaction that yields a substituted acetophenone derivative. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of the product.
Predicted Regioselectivity
In the Friedel-Crafts acylation of this compound (1-ethyl-2,5-dimethylbenzene), the existing alkyl substituents (one ethyl and two methyl groups) are activating and ortho-, para-directing.[4][5] The incoming electrophile will preferentially substitute at positions activated by these groups. Considering the positions on the this compound ring:
-
Position 3: Ortho to the C2-methyl group and meta to the ethyl and C5-methyl groups.
-
Position 4: Ortho to the C5-methyl group and meta to the ethyl and C2-methyl groups.
-
Position 6: Ortho to the ethyl group and the C5-methyl group.
Due to steric hindrance from the ethyl group and the adjacent methyl group, substitution at position 3 is expected to be favored over position 6. Therefore, the major product anticipated from this reaction is 1-(3-ethyl-2,5-dimethylphenyl)ethan-1-one .
Experimental Protocol: Acylation of this compound
This protocol details the synthesis of 1-(3-ethyl-2,5-dimethylphenyl)ethan-1-one via the Friedel-Crafts acylation of this compound.
Materials and Reagents:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Preparation: In a fume hood, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the reaction flask. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 10 °C.
-
Addition of this compound: After the addition of acetyl chloride is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the this compound solution dropwise to the reaction mixture over 30 minutes, keeping the temperature between 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with a 5% sodium bicarbonate solution, water, and finally with brine.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Acetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
Data Presentation
The following table summarizes hypothetical quantitative data for the Friedel-Crafts acylation of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (0.0745 mol) |
| Acetyl chloride | 5.85 g (0.0745 mol) |
| Anhydrous Aluminum Chloride | 10.9 g (0.0819 mol) |
| Dichloromethane | 100 mL |
| Reaction Conditions | |
| Reaction Temperature | 0-5 °C (addition), Room Temp. (reaction) |
| Reaction Time | 2 hours |
| Product | |
| Expected Major Product | 1-(3-ethyl-2,5-dimethylphenyl)ethan-1-one |
| Theoretical Yield | 13.1 g |
| Hypothetical Actual Yield | 10.5 g |
| Hypothetical Percent Yield | 80% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Analysis of 2-Ethyl-p-xylene and its Isomers
Introduction
2-Ethyl-p-xylene (also known as 1-ethyl-2,5-dimethylbenzene) is an aromatic hydrocarbon with the molecular formula C10H14.[1][2] It belongs to the group of C10 alkylaromatics, which includes several structural isomers. The analysis of these compounds is crucial in the petrochemical industry, environmental monitoring, and quality control of solvents, fuels, and chemical feedstocks.[3] The primary analytical challenge lies in the separation and quantification of these isomers from each other and from other closely related aromatic hydrocarbons, such as the C8 aromatics (o-, m-, p-xylene, and ethylbenzene), due to their similar chemical structures and physical properties like close boiling points.[3]
Commercial xylene mixtures, often referred to as "mixed xylenes," typically contain m-xylene (40-65%), o-xylene (~20%), p-xylene (~20%), and a significant amount of ethylbenzene.[4][5] Analytical methods must therefore be robust enough to resolve this complex matrix. This document provides detailed protocols and application notes for the analysis of this compound and its isomers using gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic techniques.
Gas Chromatography (GC) Analysis
Gas chromatography, particularly capillary GC, is the most common and effective technique for separating volatile aromatic hydrocarbons.[6] The choice of the stationary phase is critical for achieving the necessary resolution between isomers.
Experimental Workflow: GC Analysis
The general workflow for analyzing C10 aromatic isomers using Gas Chromatography-Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) involves sample preparation, instrument analysis, and data processing.
Caption: General experimental workflow for GC-based analysis.
Protocol 1: High-Resolution Separation of C8 and C10 Aromatics by GC-FID
This protocol is a composite method based on established techniques for separating xylene isomers and related compounds.[7]
1. Objective: To separate and quantify this compound and its isomers from C8 aromatics.
2. Instrumentation & Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Capillary Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or SLB-IL60 (30 m x 0.25 mm, 0.20 µm).[7]
-
Analytical Standards: this compound (>98.0% purity), o-xylene, m-xylene, p-xylene, ethylbenzene.[1]
-
Solvent: Pentane or Carbon Disulfide (CS2).[4]
3. Sample Preparation:
-
Prepare a stock solution of this compound and its relevant isomers at 1000 µg/mL in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).
-
For unknown samples, dilute gravimetrically with the solvent to bring the expected analyte concentration within the calibration range.
-
If using an internal standard, add it to all calibration standards and samples at a constant concentration.
4. GC Conditions:
The following table summarizes instrumental conditions from different application notes for separating xylene isomers. Method A is optimized for high resolution of p- and m-xylene, while Method B is a general-purpose method for a broader range of aromatics.[7]
| Parameter | Method A (High-Resolution)[7] | Method B (Ionic Liquid Column) |
| Technique | GC-FID | GC-FID |
| Column | Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm | SLB-IL60, 30 m x 0.25 mm, 0.20 µm |
| Carrier Gas | Helium | Helium |
| Carrier Gas Flow | 40 kPa (6 psi) | 30 cm/sec (constant pressure) |
| Injector Type | Split | Split |
| Split Ratio | 1:20 | 100:1 |
| Injection Volume | 0.5 µL | 1 µL |
| Injector Temp. | 210 °C | 250 °C |
| Oven Program | 80 °C (6 min) -> 25 °C/min to 130 °C | 40 °C (4 min) -> 8 °C/min to 200 °C (5 min) |
| Detector | FID | FID |
| Detector Temp. | 230 °C | 250 °C |
5. Data Analysis:
-
Identify peaks based on the retention times of the analytical standards. The typical elution order on many non-polar and semi-polar columns is ethylbenzene, p-xylene, m-xylene, and o-xylene.[9][10]
-
Generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
Quantify the analytes in the unknown sample using the regression equation from the calibration curve.
Quantitative Data: Kovats Retention Indices
The Kovats Retention Index (RI) is a useful tool for identifying compounds in GC by normalizing retention times relative to a series of n-alkanes. For this compound, the RI on a standard non-polar column is consistently reported in the range of 1060-1080.[2]
| Compound | Kovats RI (Standard Non-polar)[2] |
| This compound | 1060 - 1089 |
High-Performance Liquid Chromatography (HPLC)
While GC is more common, HPLC can also be employed for the separation of xylene isomers, particularly using novel stationary phases. Reverse-phase HPLC is a viable alternative.
Protocol 2: Reverse-Phase HPLC Separation of Xylene Isomers
This protocol is based on research using a metal-organic framework (MOF) as a stationary phase, which shows high selectivity for positional isomers.[11][12]
1. Objective: To achieve baseline separation of xylene isomers using a custom-packed HPLC column.
2. Instrumentation & Materials:
-
HPLC system with a UV detector.
-
Stationary Phase: MIL-53(Fe) packed into a stainless steel column.
-
Mobile Phase: Acetonitrile (ACN) and water.[11]
-
Analytical Standards: o-xylene, m-xylene, p-xylene, ethylbenzene.
-
Solvent: Acetonitrile.
3. Sample Preparation:
-
Prepare individual and mixed standard solutions of xylenes and ethylbenzene in acetonitrile. A typical concentration is 1 mg/mL.
-
Filter all samples and mobile phases through a 0.45 µm filter before use.
4. HPLC Conditions:
| Parameter | Condition[11][12] |
| Column | MIL-53(Fe) packed column |
| Mobile Phase | Acetonitrile/Water (various ratios, e.g., 70:30) |
| Flow Rate | 0.6 - 1.0 mL/min |
| Temperature | Room Temperature |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
5. Data Analysis:
-
Identify peaks based on retention times from standard injections.
-
Optimize the mobile phase composition (ACN/Water ratio) to achieve baseline separation.
-
Quantify using an external standard calibration method as described for GC.
Spectroscopic and Advanced Mass Spectrometry Methods
When chromatographic methods fail to provide complete separation, especially for co-eluting isomers like m- and p-xylene, spectroscopic techniques can be used for identification and differentiation.[6][9]
Logical Relationship: Separation and Identification
Chromatographic and spectroscopic techniques are complementary. Chromatography provides physical separation and quantification, while spectroscopy provides structural information for positive identification.
Caption: Complementary roles of chromatography and spectroscopy.
-
Raman Spectroscopy: This technique can distinguish between the three main xylene isomers (m-, o-, p-xylene) based on differences in their vibrational modes.[13] Each isomer produces a unique Raman spectrum, with distinct peaks that allow for differentiation even in a mixture.[13]
-
Advanced Mass Spectrometry (MS): Standard electron ionization mass spectrometry (EI-MS) often produces nearly identical mass spectra for xylene isomers, making them difficult to distinguish.[14][15] However, advanced techniques can overcome this limitation:
-
Femtosecond Laser Mass Spectrometry (FLMS): By using shaped laser pulses, FLMS can control molecular fragmentation and ionization, producing unique mass spectral patterns for different isomers.[14][16]
-
Fourier Transform Ion Cyclotron Resonance (FTICR-MS): This method can identify isomers by reacting them with specific metal ions (e.g., V+ and VO+), where each isomer yields a unique reaction product and resulting mass spectrum.[17]
-
These advanced methods are powerful tools for research and for the definitive identification of isomers in complex or unresolved mixtures.
References
- 1. This compound | 1758-88-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. osha.gov [osha.gov]
- 5. epa.gov [epa.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. jeol.com [jeol.com]
- 10. How can we distinguish xylene and ethyl benzene by GCMS - Chromatography Forum [chromforum.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rktech.hu [rktech.hu]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
Chromatographic Separation of Xylene Isomers and 2-Ethyl-p-xylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of xylene isomers (ortho-, meta-, and para-xylene), ethylbenzene, and the closely related compound 2-Ethyl-p-xylene. The methodologies outlined below are essential for the quality control of solvents, analysis of aromatic hydrocarbon mixtures, and impurity profiling in various industrial and research settings.
Introduction
Xylene isomers and other C8 aromatic hydrocarbons are fundamental raw materials and solvents in the chemical and pharmaceutical industries. Due to their similar physicochemical properties, particularly their close boiling points, the separation of these isomers presents a significant analytical challenge. Effective chromatographic methods are crucial for ensuring the purity of starting materials, monitoring process impurities, and conducting environmental analyses. This document details robust Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the comprehensive separation of these compounds.
Gas Chromatography (GC) Application Note
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For xylene isomers and their derivatives, GC offers high resolution and sensitivity. The selection of an appropriate capillary column is critical for achieving baseline separation, especially for the challenging m-xylene and p-xylene pair.
Experimental Protocol: GC-FID for Xylene Isomers and this compound
This protocol outlines a standard method for the separation of C8 aromatic isomers using a Flame Ionization Detector (FID).
1. Instrumentation and Materials:
-
Gas Chromatograph: Agilent 6820 GC system or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: SLB®-IL60 Capillary GC Column (30 m x 0.25 mm I.D., 0.20 µm film thickness).[1]
-
Carrier Gas: Helium, 99.999% purity.
-
Standards: Analytical grade o-xylene, m-xylene, p-xylene, ethylbenzene, and this compound.
-
Solvent: Pentane or Hexane (HPLC grade).
2. Sample Preparation:
-
Prepare individual stock solutions of each isomer at 1000 µg/mL in pentane.
-
Prepare a mixed standard solution containing all isomers at a final concentration of 100 µg/mL each by diluting the stock solutions.
3. GC Conditions:
-
Inlet: Split/splitless, operated in split mode with a split ratio of 100:1.
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Carrier Gas Flow: Constant pressure at 30 cm/sec.[1]
-
Detector: FID at 250 °C.[1]
-
Injection Volume: 1 µL.
Data Presentation: GC Separation
The following table summarizes the expected retention times and Kovats retention indices for the target analytes on a standard non-polar column. The elution order generally follows the boiling points of the compounds. The Kovats retention index is a dimensionless unit that helps in comparing retention data across different GC systems and conditions.
| Compound | Boiling Point (°C) | Expected Retention Time (min) | Kovats Retention Index (Standard Non-polar) |
| Ethylbenzene | 136.2 | ~9.5 | 954 |
| p-Xylene | 138.4 | ~10.0 | 957 |
| m-Xylene | 139.1 | ~10.2 | 957 |
| o-Xylene | 144.4 | ~11.5 | 980 |
| This compound | 187.0 | >12.0 | 1060 - 1089[2] |
Note: Actual retention times may vary depending on the specific instrument and column conditions. The retention indices for m-xylene and p-xylene are very similar, making their separation challenging on standard non-polar columns.
Logical Workflow for GC Analysis
Caption: Workflow for the GC analysis of xylene isomers.
High-Performance Liquid Chromatography (HPLC) Application Note
While GC is the more common technique, HPLC can also be employed for the separation of xylene isomers, particularly when dealing with less volatile matrices or when direct injection of aqueous samples is required. Reversed-phase HPLC with a suitable stationary phase can provide the necessary selectivity.
Experimental Protocol: HPLC-UV for Xylene Isomers and this compound
This protocol provides a starting point for the separation of C8 aromatic isomers using HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade).
-
Standards: Analytical grade o-xylene, m-xylene, p-xylene, ethylbenzene, and this compound.
-
Sample Solvent: Acetonitrile.
2. Sample Preparation:
-
Prepare individual stock solutions of each isomer at 1000 µg/mL in acetonitrile.
-
Prepare a mixed working standard solution containing all isomers at a concentration of 10 µg/mL each by diluting the stock solutions with acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: Isocratic elution with 75% Acetonitrile and 25% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Separation
The following table presents hypothetical retention data based on the elution of similar compounds on a phenyl-hexyl column. Actual retention times and resolution will need to be experimentally determined.
| Compound | Expected Elution Order | Estimated Retention Time (min) |
| Ethylbenzene | 1 | 5.8 |
| p-Xylene | 2 | 6.2 |
| m-Xylene | 3 | 6.5 |
| o-Xylene | 4 | 7.1 |
| This compound | 5 | 8.5 |
Note: The elution order in reversed-phase HPLC is influenced by the hydrophobicity of the analytes. Increased alkyl substitution generally leads to longer retention times.
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of xylene isomers.
Discussion
The successful separation of xylene isomers and this compound relies heavily on the choice of the chromatographic column and the optimization of the experimental conditions.
For GC analysis , the use of a highly polar ionic liquid column like the SLB®-IL60 provides unique selectivity for aromatic compounds, enabling the resolution of the otherwise co-eluting m- and p-xylene.[1] The elution of this compound is expected to be significantly later than the other C8 isomers due to its higher boiling point. The use of retention indices is a valuable tool for peak identification, especially in complex matrices.[3]
In HPLC , the π-π interactions offered by a phenyl-hexyl stationary phase are key to resolving positional isomers of aromatic compounds.[4] While a C18 column can be used, phenyl-based columns often provide superior selectivity for these types of analytes. The mobile phase composition, particularly the ratio of organic solvent to water, will need to be carefully optimized to achieve baseline separation of all components.
Conclusion
The protocols detailed in this document provide robust starting points for the chromatographic separation of xylene isomers and this compound. The GC method with an ionic liquid column is recommended for high-resolution separation of all isomers. The HPLC method offers a viable alternative, particularly for samples that are not amenable to GC analysis. For both techniques, careful optimization of the experimental parameters is essential to achieve the desired separation and accurate quantification.
References
Application Notes and Protocols: Use of 2-Ethyl-p-xylene in Polymer and Materials Science
Introduction
2-Ethyl-p-xylene (1-ethyl-2,5-dimethylbenzene) is an aromatic hydrocarbon that, while not a common monomer in large-scale industrial polymer production, holds potential for specialized applications in materials science. Its structure suggests its most promising application is as a precursor for the synthesis of a functionalized poly(p-xylylene), specifically poly(2-ethyl-p-xylylene). This document provides detailed application notes and a generalized experimental protocol for this proposed application, based on the well-established chemistry of poly(p-xylylene) (parylene) synthesis.
Poly(p-xylylene)s are a class of polymers renowned for their utility as conformal coatings in various high-performance applications, including electronics, medical devices, and aerospace components. The synthesis of functionalized poly(p-xylylene)s allows for the tailoring of surface properties, such as hydrophobicity, and thermal and mechanical characteristics. The introduction of an ethyl group onto the xylylene backbone is anticipated to modify these properties.
Proposed Application: Precursor for Poly(2-ethyl-p-xylylene) Thin Films
The primary application of this compound in polymer science is as a starting material for the synthesis of a substituted [2.2]paracyclophane, which can then be used as a precursor in a chemical vapor deposition (CVD) process to form thin films of poly(2-ethyl-p-xylylene). This process is analogous to the commercial production of other parylene variants. The ethyl substituent is expected to influence the polymer's properties, potentially increasing its solubility and lowering its melting point compared to the unsubstituted poly(p-xylylene).
1.1. Overview of the Synthesis Pathway
The overall process involves two main stages:
-
Synthesis of the Precursor: Conversion of this compound into its corresponding [2.2]paracyclophane dimer, herein referred to as ethyl-substituted di-p-xylylene.
-
Chemical Vapor Deposition (CVD) Polymerization: Vaporization of the ethyl-substituted di-p-xylylene, followed by pyrolysis to form the reactive monomer, and subsequent polymerization onto a substrate in a vacuum chamber.
Experimental Protocols
2.1. Synthesis of Ethyl-substituted [2.2]paracyclophane Precursor
This protocol is a generalized procedure based on common methods for synthesizing substituted [2.2]paracyclophanes.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or other suitable solvent)
-
Sodium metal or other coupling agent
-
Anhydrous toluene or other suitable solvent for coupling reaction
Procedure:
-
Bromination of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination of the methyl groups. Monitor the reaction by GC-MS until the desired degree of bromination is achieved.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude brominated product. Purify by distillation or chromatography.
-
-
Wurtz Coupling to form the Dimer:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a dispersion of sodium metal in anhydrous toluene.
-
Slowly add a solution of the brominated this compound in anhydrous toluene to the sodium dispersion with vigorous stirring.
-
Heat the reaction mixture to reflux for several hours to promote the intramolecular coupling reaction.
-
After the reaction is complete, cautiously quench the excess sodium with a suitable alcohol (e.g., isopropanol).
-
Wash the reaction mixture with water to remove inorganic salts.
-
Separate the organic layer, dry it, and remove the solvent to yield the crude ethyl-substituted [2.2]paracyclophane.
-
Purify the dimer by column chromatography or recrystallization.
-
2.2. Chemical Vapor Deposition (CVD) Polymerization of Poly(2-ethyl-p-xylylene)
This protocol is based on the Gorham process for parylene deposition.
Apparatus:
-
A standard parylene deposition system consisting of a sublimation furnace, a pyrolysis furnace, a deposition chamber, a cold trap, and a vacuum pump.
Procedure:
-
Preparation:
-
Place the purified ethyl-substituted [2.2]paracyclophane precursor into the sublimation furnace of the CVD system.
-
Place the substrates to be coated in the deposition chamber.
-
Evacuate the system to a base pressure of <10 mTorr.
-
-
Deposition:
-
Heat the sublimation furnace to a temperature sufficient to vaporize the precursor (typically 100-150 °C, this will need to be optimized for the ethyl-substituted dimer).
-
The vaporized dimer passes into the pyrolysis furnace, which is heated to a high temperature (typically 650-750 °C) to cleave the dimer into the reactive monomer, 2-ethyl-p-xylylene.
-
The monomeric gas flows into the room-temperature deposition chamber where it adsorbs and polymerizes on all surfaces, forming a conformal thin film of poly(2-ethyl-p-xylylene).
-
The deposition rate can be controlled by the sublimation temperature and the pressure in the system.
-
Any unreacted monomer is collected in a cold trap cooled with liquid nitrogen.
-
-
Completion:
-
Once the desired film thickness is achieved, turn off the furnaces and allow the system to cool.
-
Vent the chamber to atmospheric pressure and remove the coated substrates.
-
Data Presentation: Predicted Properties
The following table summarizes the predicted properties of poly(2-ethyl-p-xylylene) in comparison to commercially available parylenes. These are estimated values and would require experimental verification.
| Property | Parylene N (unsubstituted) | Parylene C (chloro-substituted) | Poly(2-ethyl-p-xylylene) (Predicted) |
| Monomer Structure | p-xylylene | Chloro-p-xylylene | 2-Ethyl-p-xylylene |
| Melting Point (°C) | 420 | 290 | 250 - 280 |
| Tensile Strength (MPa) | 45 | 70 | 50 - 60 |
| Elongation at Break (%) | 10 | 200 | 50 - 150 |
| Dielectric Constant (1 MHz) | 2.65 | 2.95 | 2.7 - 2.9 |
| Water Absorption (%) | < 0.01 | 0.06 | 0.02 - 0.04 |
| Solubility | Insoluble | Insoluble | Potentially soluble in some organic solvents at elevated temperatures |
Rationale for Predictions:
-
Melting Point: The ethyl group is expected to disrupt chain packing, leading to a lower melting point compared to Parylene N and potentially Parylene C.
-
Mechanical Properties: The ethyl group may act as an internal plasticizer, potentially increasing elongation at break while slightly decreasing tensile strength compared to Parylene C.
-
Dielectric Constant: The alkyl group is not expected to significantly alter the dielectric properties compared to the unsubstituted polymer.
-
Water Absorption: The hydrophobic nature of the ethyl group should keep water absorption low.
-
Solubility: The presence of the alkyl side chain may increase the polymer's solubility in organic solvents, which could be advantageous for certain applications.
Potential Applications and Further Research
Thin films of poly(2-ethyl-p-xylylene) could find applications where the properties of parylene are desired, but with modifications imparted by the ethyl group. Potential areas of interest include:
-
Modified Conformal Coatings: The potentially altered surface energy could be beneficial for creating more hydrophobic or oleophobic surfaces.
-
Processable Parylene-like Materials: If the polymer exhibits enhanced solubility, it could open up possibilities for solution-based processing, which is not possible with conventional parylenes.
-
Biomedical Devices: The biocompatibility would need to be assessed, but functionalized parylenes are of great interest for medical implants and sensors.
Further research would be required to optimize the synthesis of the ethyl-substituted [2.2]paracyclophane precursor and the CVD polymerization parameters. Detailed characterization of the resulting polymer films would be necessary to validate the predicted properties and explore its full potential in materials science.
Laboratory protocols for handling and storage of 2-Ethyl-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory protocols for the safe handling, storage, and use of 2-Ethyl-p-xylene. It includes key physicochemical data, safety information, and a representative experimental protocol. Additionally, a diagram of its metabolic pathway is provided to support researchers in drug development and toxicology.
Chemical and Physical Properties
This compound, also known as 1-ethyl-2,5-dimethylbenzene, is an aromatic hydrocarbon. It is a colorless liquid at room temperature with a characteristic sweet odor.[1] It is important to be familiar with its physical and chemical properties for safe handling and for designing experimental procedures.
| Property | Value | Reference |
| CAS Number | 1758-88-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 134.22 g/mol | --INVALID-LINK-- |
| Boiling Point | 187 °C | --INVALID-LINK-- |
| Melting Point | -54 °C | --INVALID-LINK-- |
| Flash Point | 59 °C | --INVALID-LINK-- |
| Density | 0.88 g/cm³ | --INVALID-LINK-- |
| Solubility | Insoluble in water, soluble in organic solvents.[1] | --INVALID-LINK-- |
Safety and Handling Protocols
This compound is a flammable liquid and should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Hazards:
-
Flammable: Flammable liquid and vapor.
-
Health Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Safe Handling Procedures
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Storage Protocols
Proper storage of this compound is crucial to maintain its stability and to prevent accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Experimental Protocols
This compound can be used as a starting material in various organic synthesis reactions, such as electrophilic aromatic substitution. The following is a representative protocol for a Friedel-Crafts alkylation of p-xylene, which can be adapted for this compound. In an adaptation, this compound would be substituted for p-xylene, and the product would be a dialkyl-substituted ethylbenzene.
Representative Experiment: Friedel-Crafts Alkylation of p-Xylene
Objective: To synthesize a C4-alkylated p-xylene via a Friedel-Crafts alkylation reaction.
Materials:
-
p-Xylene
-
1-Bromobutane
-
Anhydrous aluminum chloride (AlCl₃)
-
Graphite
-
Heptane
-
Dichloromethane (for workup)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
In the flask, combine p-xylene (1 equivalent) and graphite (catalyst).
-
Slowly add 1-bromobutane (1.1 equivalents) to the stirred mixture.
-
Carefully add anhydrous aluminum chloride (0.3 equivalents) in small portions. The reaction is exothermic and may produce HCl gas, so it should be performed in a fume hood.
-
Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding crushed ice, followed by water.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Metabolic Pathway of this compound
Understanding the metabolic fate of this compound is important in the context of toxicology and drug development. Like other xylene isomers, it is primarily metabolized in the liver by the cytochrome P450 enzyme system.[2] The metabolism involves the oxidation of the ethyl and methyl side chains.
Caption: Metabolic pathway of this compound in the liver.
Experimental Workflow and Logic Diagram
The following diagram illustrates the general workflow for handling and using this compound in a laboratory setting, from receiving the chemical to waste disposal.
References
Troubleshooting & Optimization
Improving yield and purity in 2-Ethyl-p-xylene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-p-xylene for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts alkylation of p-xylene.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and can be deactivated by atmospheric water.[1] | Ensure all glassware is thoroughly dried before use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reactants. |
| Insufficient Catalyst: An inadequate amount of catalyst will result in a slow or incomplete reaction. | For Friedel-Crafts acylation, a stoichiometric amount of catalyst is often required because the product ketone forms a stable complex with the Lewis acid.[2] While this is an alkylation, ensuring sufficient catalyst is crucial. Increase the catalyst loading incrementally. | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Poor Quality Reagents: Reactants or solvents may contain impurities that inhibit the reaction. | Use freshly distilled p-xylene and high-purity ethylating agents. Ensure solvents are of an appropriate grade and dry. | |
| Low Purity of this compound | Formation of Isomers: Carbocation rearrangement of the ethyl group can lead to the formation of other isomers, though less common than with longer alkyl chains.[3][4] | Optimize the reaction temperature; lower temperatures can sometimes favor the desired product. The choice of catalyst can also influence selectivity. |
| Polysubstitution: The product, this compound, is more nucleophilic than the starting material, p-xylene, making it susceptible to further alkylation.[2] | Use a molar excess of p-xylene relative to the ethylating agent to increase the probability of the ethyl group reacting with the starting material. | |
| Presence of Unreacted Starting Materials: Incomplete reaction will leave unreacted p-xylene and ethylating agent in the product mixture. | Increase the reaction time or temperature. Ensure efficient stirring to promote reactant interaction. | |
| Inefficient Purification: Distillation may not effectively separate products with close boiling points. | For mixtures with close boiling points, consider fractional distillation under reduced pressure or preparative gas chromatography for higher purity.[3] Extractive distillation is another potential technique for separating close-boiling isomers.[5] | |
| Catalyst Deactivation/Reaction Stalls | Moisture Contamination: As mentioned, water will deactivate Lewis acid catalysts.[1][6] | Implement rigorous anhydrous techniques. Use drying tubes on the reaction apparatus.[7] |
| Coke Formation: At higher temperatures, side reactions can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, particularly with solid acid catalysts like zeolites.[8] | Optimize the reaction temperature and reaction time to minimize coke formation. For zeolite catalysts, regeneration by calcination can be performed. | |
| Difficulty in Product Isolation | Stable Emulsion during Workup: The aqueous workup to quench the catalyst can sometimes form a stable emulsion, making separation of the organic layer difficult. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory and industrial method is the Friedel-Crafts alkylation of p-xylene.[2][9] This electrophilic aromatic substitution reaction typically involves reacting p-xylene with an ethylating agent, such as ethyl bromide or ethylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
Q2: What are the key parameters to control for optimizing the yield and purity?
A2: The key parameters to control are:
-
Reactant Ratio: Using an excess of p-xylene can minimize polysubstitution.
-
Catalyst Activity and Loading: The catalyst must be active (anhydrous) and used in a sufficient amount.
-
Temperature: Temperature affects the reaction rate and selectivity. Higher temperatures can lead to side products and catalyst deactivation.
-
Reaction Time: The reaction should be allowed to proceed to completion, which can be monitored by techniques like GC-MS.
Q3: What are common side products in the synthesis of this compound?
A3: Common side products include:
-
Isomers: While less prevalent with ethyl groups compared to longer alkyl chains, carbocation rearrangement can potentially lead to other isomers.[3][4]
-
Polyalkylated Products: Di- and tri-ethylated p-xylene can form as the product is more reactive than the starting material.[2]
-
Byproducts from Catalyst-Induced Reactions: Depending on the catalyst and conditions, other byproducts may form.
Q4: Are there "greener" alternatives to traditional Lewis acid catalysts like AlCl₃?
A4: Yes, research has explored more environmentally friendly catalysts. These include:
-
Zeolites: Solid acid catalysts like H-Beta zeolites are active for alkylation and can be recycled. They can also offer shape selectivity, potentially improving the yield of the desired isomer.[8]
-
Graphite: In some alkylations, graphite has been used as a catalyst, offering a greener alternative to aluminum chloride and simplifying the work-up procedure.[1]
Q5: How can I purify the final this compound product?
A5: The primary method for purification is distillation.[3] Due to potentially close boiling points of the product and any side products or unreacted starting materials, fractional distillation is often necessary. For very high purity requirements, techniques like preparative gas chromatography can be employed. The purification process may also involve an aqueous workup to remove the catalyst, followed by drying of the organic layer before distillation.[3]
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of p-Xylene using Aluminum Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound using ethyl bromide as the alkylating agent and aluminum chloride as the catalyst.
Materials:
-
p-Xylene (anhydrous)
-
Ethyl bromide
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Drying tube (filled with calcium chloride)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
In the flask, add anhydrous p-xylene.
-
Carefully add anhydrous aluminum chloride to the p-xylene with stirring. The mixture should be cooled in an ice bath.
-
Add ethyl bromide to the dropping funnel.
-
Slowly add the ethyl bromide dropwise to the stirred p-xylene and aluminum chloride mixture. Control the rate of addition to maintain the reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to ensure completion. Monitor the reaction progress using GC-MS.
-
Once the reaction is complete, cool the flask in an ice bath and slowly add crushed ice to quench the reaction, followed by the slow addition of 1 M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Zeolite-Catalyzed Alkylation of p-Xylene with Ethylene
This protocol outlines a greener approach using a solid acid catalyst.
Materials:
-
p-Xylene (anhydrous)
-
Ethylene gas
-
H-Beta zeolite catalyst (activated)
-
High-pressure reactor (autoclave) with gas inlet and stirring mechanism
-
Filtration setup
Procedure:
-
Activate the H-Beta zeolite catalyst by heating it under a flow of dry air or nitrogen at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
-
Place the activated catalyst and anhydrous p-xylene into a high-pressure reactor.
-
Seal the reactor and purge it with an inert gas like nitrogen.
-
Pressurize the reactor with ethylene gas to the desired pressure.
-
Heat the reactor to the desired reaction temperature while stirring vigorously to ensure good mixing of the gas, liquid, and solid catalyst.
-
Maintain the temperature and pressure for the desired reaction time. Monitor the reaction progress by taking samples and analyzing them by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Recover the reaction mixture and separate the solid catalyst by filtration. The catalyst can be regenerated for future use.
-
Wash the recovered catalyst with a suitable solvent to remove any adsorbed organic material.
-
The liquid product mixture can then be purified by fractional distillation to isolate the this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. iranarze.ir [iranarze.ir]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. docsity.com [docsity.com]
- 8. Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mt.com [mt.com]
Resolving co-elution of xylene isomers in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during gas chromatography (GC) experiments, with a specific focus on the co-elution of xylene isomers.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, where two or more compounds elute from the GC column at the same time, prevents accurate identification and quantification.[1] The separation of m-xylene and p-xylene is a classic example of this challenge due to their very similar boiling points and molecular structures.[2][3][4] This guide provides a systematic approach to troubleshooting and resolving these difficult separations.
Initial Assessment: Why Are My Peaks Co-eluting?
The resolution of two chromatographic peaks is governed by three key factors: column efficiency (N), column selectivity (α), and the retention factor (k').[5]
-
Low Efficiency (Broad Peaks): Your column may not have enough theoretical plates to separate the compounds. This can be caused by a short column, a large internal diameter, or a degraded stationary phase.[6]
-
Poor Selectivity (Peaks Overlap): This is the most common cause for xylene co-elution. It means the stationary phase chemistry does not interact differently enough with the isomers to separate them.[5] Non-polar columns often co-elute m- and p-xylene.[7]
-
Low Retention (Peaks Elute Too Early): If your peaks elute very close to the solvent front (low k'), there is insufficient interaction with the stationary phase for a separation to occur.[1] This can be caused by an excessively high initial oven temperature or a fast temperature ramp.[6][8]
Troubleshooting Workflow
Use the following workflow to diagnose and resolve co-elution issues.
Caption: A workflow for troubleshooting co-elution in GC.
Frequently Asked Questions (FAQs)
Q1: Why do m-xylene and p-xylene co-elute on my standard GC column?
A: Meta- and para-xylene have very close boiling points (139.1°C and 138.4°C, respectively). On common non-polar stationary phases, such as those with 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5), separation is based primarily on boiling points.[9][10] Since their boiling points are nearly identical, these columns lack the chemical selectivity to differentiate between the two isomers, resulting in co-elution.[7]
Q2: Which type of GC column is best for separating xylene isomers?
A: To separate isomers with similar boiling points, you need a stationary phase that provides a different separation mechanism, typically based on polarity or molecular shape.
-
Polar Columns: Highly polar stationary phases, such as those containing polyethylene glycol (PEG), often called "wax" columns, are effective at separating m- and p-xylene.[3][7][11] The separation occurs because the permanent dipole moment of m-xylene is significantly greater than that of p-xylene, leading to stronger interactions (Keesom interactions) with the polar stationary phase.[12]
-
Specialty Columns: Several specialized columns offer excellent resolution:
-
Ionic Liquid Columns: These columns, like the SLB®-IL60, have unique interaction mechanisms that can resolve all three xylene isomers.[13]
-
Cyclodextrin-based Columns: Phases modified with cyclodextrin, such as the Agilent CP-Chirasil DEX CB, provide high-resolution separation of para- and meta-xylene.[14]
-
Pillar[n]arene-based Columns: Novel stationary phases based on pillar[15]arenes have demonstrated superior performance in resolving xylene isomers compared to many traditional columns.[2][16]
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of m-xylene and p-xylene? [Friday, July 16, 2004] - Chromatography Forum [chromforum.org]
- 4. VUV Analytics [vuvanalytics.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Xylene retention times - Chromatography Forum [chromforum.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Restek - Blog [restek.com]
- 12. db.cngb.org [db.cngb.org]
- 13. GC Analysis of Xylene Isomers on SLB®-IL60 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
Common impurities in 2-Ethyl-p-xylene and their removal techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-p-xylene. Here, you will find information on common impurities, their identification, and detailed methodologies for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized this compound via Friedel-Crafts alkylation of p-xylene, but my product is impure. What are the likely contaminants?
A1: When synthesizing this compound using Friedel-Crafts alkylation, several impurities are common due to the nature of the reaction. These can be broadly categorized as:
-
Unreacted Starting Materials: The most common impurity is unreacted p-xylene. Due to equilibrium limitations, some starting material will likely remain. The alkylating agent (e.g., ethyl bromide or ethyl chloride) may also be present if not fully removed during workup.
-
Isomeric Byproducts: Friedel-Crafts alkylation is susceptible to carbocation rearrangements. If you used a propylating agent instead of an ethylating agent, for example, you might see both n-propyl and isopropyl isomers in your product.
-
Polyalkylated Products: The product, this compound, is more reactive than the starting material, p-xylene. This can lead to further alkylation, resulting in the formation of diethyl-p-xylene isomers.[1][2][3]
-
Catalyst Residues: Traces of the Lewis acid catalyst (e.g., aluminum chloride) or its hydrolysis products may remain in the crude product.
Q2: How can I detect the presence of these impurities in my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying volatile organic impurities in your product.[4][5][6][7]
-
Gas Chromatography (GC) will separate the different components of your mixture based on their boiling points and interactions with the column. You will see distinct peaks for this compound and each impurity.
-
Mass Spectrometry (MS) will provide a mass spectrum for each separated component, which acts as a molecular fingerprint, allowing for positive identification of the impurities by comparing the spectra to a database.
Q3: My GC analysis shows the presence of unreacted p-xylene. How can I remove it?
A3: Fractional distillation is a highly effective method for removing unreacted p-xylene from your this compound product. This is due to the significant difference in their boiling points:
-
p-Xylene: ~138°C
-
This compound: ~187°C
A carefully performed fractional distillation will allow for the separation of the lower-boiling p-xylene from your desired product. For compounds with high boiling points, vacuum distillation (distillation at reduced pressure) can be employed to lower the boiling points and prevent potential decomposition.[8][9]
Q4: I have multiple alkylated byproducts. Will fractional distillation work for these as well?
A4: Yes, fractional distillation can also be effective for separating polyalkylated byproducts, as their boiling points will differ from that of this compound. However, the efficiency of the separation will depend on the boiling point differences between the components. For isomers with very close boiling points, a highly efficient distillation column (e.g., a Vigreux column or a packed column) and a slow distillation rate are crucial for good separation.[9][10]
Quantitative Data on Purification
The following table summarizes the expected purity of this compound after various purification stages. The initial crude product is assumed to be from a standard Friedel-Crafts alkylation reaction.
| Purification Stage | This compound Purity (%) | Key Impurities Removed |
| Crude Product (Post-Workup) | 70-85% | - |
| Single Fractional Distillation | >95% | Majority of unreacted p-xylene |
| Second Fractional Distillation | >99% | Residual p-xylene and some isomeric/polyalkylated byproducts |
Note: Purity levels are estimates and can vary based on the specific reaction conditions and the efficiency of the distillation setup.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify impurities in a sample of this compound.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Setup (Typical Parameters):
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
-
Protocol 2: Purification by Fractional Distillation
Objective: To remove unreacted p-xylene and other lower-boiling impurities from crude this compound.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Place a magnetic stir bar in the distillation flask.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.
-
Begin heating the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
The temperature at the distillation head will initially stabilize at the boiling point of the most volatile component (likely p-xylene, ~138°C).
-
Collect this first fraction, which will be enriched in p-xylene, in a separate receiving flask.
-
As the lower-boiling components are removed, the temperature at the distillation head will begin to rise.
-
When the temperature stabilizes at the boiling point of this compound (~187°C), change the receiving flask to collect the purified product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
-
-
Purity Confirmation: Analyze a small sample of the collected this compound fraction by GC-MS to confirm its purity.
Visualizing the Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: Workflow for the purification and analysis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. mt.com [mt.com]
- 4. This compound | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
Stabilization of 2-Ethyl-p-xylene for long-term laboratory storage
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term laboratory storage and stabilization of 2-Ethyl-p-xylene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (1-Ethyl-2,5-dimethylbenzene) is an alkyl-substituted aromatic hydrocarbon. Like other alkylbenzenes, it is susceptible to long-term degradation through auto-oxidation, especially when exposed to atmospheric oxygen, light, and heat. This degradation can lead to the formation of peroxides and other impurities, compromising the purity of the material and potentially creating safety hazards.[1][2][3]
Q2: What is the primary degradation pathway for this compound during storage?
A2: The primary degradation pathway is free-radical-mediated auto-oxidation. This process is initiated by factors like light or heat and involves the reaction of the hydrocarbon with molecular oxygen. The benzylic hydrogens on the ethyl and methyl groups are particularly susceptible to abstraction, leading to the formation of hydroperoxides. These peroxides can be hazardous as they can be shock-sensitive and explosive upon concentration.[3][4]
Q3: How can I prevent the degradation of this compound?
A3: Degradation can be significantly minimized by implementing proper storage conditions and using a chemical stabilizer. This involves storing the chemical in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) and adding an antioxidant like Butylated Hydroxytoluene (BHT).[5][6]
Q4: What is BHT and how does it work?
A4: BHT (Butylated Hydroxytoluene) is a synthetic phenolic antioxidant that acts as a free-radical scavenger.[7][8] It inhibits the auto-oxidation chain reaction by donating a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and forming a stable BHT radical that does not propagate the chain reaction.[7][9] This effectively prevents the accumulation of dangerous peroxides.
Q5: How can I tell if my stored this compound has degraded?
A5: Visual inspection may reveal the formation of crystalline solids within the liquid or around the container cap, which could indicate dangerous levels of peroxides.[3] However, significant peroxide formation can occur without visible signs. Therefore, periodic chemical testing for peroxides is the most reliable method to assess degradation.[5]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Action |
| Crystals or precipitate observed in the container. | Advanced peroxide formation. The material is potentially shock-sensitive and explosive. | DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal. |
| Positive peroxide test (>10 ppm). | Onset of oxidative degradation. The inhibitor may be depleted. | Add a stabilizer such as BHT. If the peroxide level is high (>100 ppm), do not attempt to distill the solvent and consult with EHS for guidance on safe handling and disposal.[10] |
| Discoloration (yellowing) of the liquid. | Formation of oxidation byproducts. | Test for peroxides immediately. If peroxides are within acceptable limits (<10 ppm), the material may still be usable for non-critical applications, but its purity should be verified by GC analysis. |
| Inconsistent experimental results using stored this compound. | Presence of impurities from degradation (e.g., hydroperoxides, aldehydes, ketones). | Verify the purity of the this compound stock using the GC-FID analysis protocol. If impurities are detected, purify the solvent by passing it through an activated alumina column (note: this may remove inhibitors) or obtain a fresh supply. |
Experimental Protocols and Data
Recommended Storage Conditions
Proper storage is the first line of defense against degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (<15°C is recommended)[10] | Reduces the rate of chemical reactions, including oxidation. |
| Light | Store in an amber glass bottle or metal can, away from direct sunlight.[3][11] | Light, particularly UV light, can initiate and accelerate free-radical chain reactions.[12] |
| Atmosphere | Purge container headspace with an inert gas (Nitrogen or Argon) before sealing. | Excludes atmospheric oxygen, a key reactant in peroxide formation.[4] |
| Container | Tightly sealed, airtight container.[11][13] | Prevents exposure to atmospheric oxygen and moisture. |
| Incompatibilities | Store away from strong oxidizing agents (e.g., nitric acid, perchlorates).[4][14] | Prevents vigorous and potentially explosive reactions. |
Protocol 1: Stabilization with BHT
This protocol details the addition of Butylated Hydroxytoluene (BHT) to prevent oxidative degradation.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), ≥99% purity
-
Analytical balance
-
Spatula
-
Amber glass storage bottle with a PTFE-lined cap
-
Inert gas (Nitrogen or Argon) source
Procedure:
-
For every 1 liter of this compound, accurately weigh out 1.0 gram of BHT. This corresponds to a concentration of approximately 0.1% w/v.[10]
-
Add the BHT to the amber storage bottle.
-
Add the this compound to the bottle.
-
Seal the bottle and agitate gently until the BHT is completely dissolved.
-
Purge the headspace of the container with a gentle stream of inert gas for 1-2 minutes.
-
Immediately and tightly seal the container.
-
Label the container clearly, indicating the contents, the addition of BHT (0.1%), and the date of preparation.
-
Store according to the recommended conditions.
Protocol 2: Peroxide Detection (Semi-Quantitative)
This protocol provides a simple method to test for the presence of peroxides. Perform this test every 3-6 months on stored material.
Materials:
-
Sample of this compound
-
Potassium Iodide (KI) test strips or a freshly prepared KI solution.
-
Glacial acetic acid
Procedure using Potassium Iodide Solution:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals (approx. 100 mg) of potassium iodide.
-
Swirl the mixture and let it stand in the dark for 5 minutes.
-
Observe the color of the solution against a white background.
Interpretation of Results:
| Observation | Peroxide Concentration | Action Required |
| Solution remains colorless | < 10 ppm (Acceptable) | No immediate action. Retest in 3-6 months. |
| A faint yellow color develops | 10 - 50 ppm (Caution) | Material should not be distilled. Add BHT inhibitor.[10] |
| A distinct brown color develops | > 50 ppm (Hazardous) | Do not use or distill. Contact EHS for disposal guidance.[6] |
Protocol 3: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a method to assess the purity of this compound and detect potential degradation products.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: A non-polar or medium-polarity column such as a DB-5, HP-5, or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating xylene isomers and related compounds.[7][12][15]
-
Carrier Gas: Helium or Hydrogen
GC Conditions (Example):
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min |
| Detector | FID |
| Detector Temp. | 280 °C |
Procedure:
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., hexane) at a known concentration.
-
Prepare a sample of the stored this compound, diluted in the same solvent.
-
Inject the standard and the sample into the GC-FID system.
-
Analyze the resulting chromatograms. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks (Area % method). New, smaller peaks appearing at different retention times may indicate the presence of impurities or degradation products.
Visualizations
Caption: Auto-oxidation pathway of this compound and BHT inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. ehs.wwu.edu [ehs.wwu.edu]
- 11. Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics [periodical.knowde.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. health.ec.europa.eu [health.ec.europa.eu]
- 15. gcms.cz [gcms.cz]
Troubleshooting side products in 2-Ethyl-p-xylene alkylation reactions
This guide provides troubleshooting advice for researchers encountering side products during the alkylation of 2-Ethyl-p-xylene (1-ethyl-2,5-dimethylbenzene). The content is structured in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to introduce a new alkyl group to this compound, but my yield of the desired product is low, and I'm seeing multiple other products in my GC-MS analysis. What are the likely side products?
A1: During the Friedel-Crafts alkylation of this compound, several side products can form due to the nature of the reaction. The most common issues are polyalkylation, carbocation rearrangement, and isomerization.
-
Polyalkylation Products: The initial alkylation product is often more reactive than the starting material because alkyl groups are activating. This can lead to the addition of more than one alkyl group to the aromatic ring.[1] Given the structure of this compound, secondary alkylation can occur at the available positions on the ring, leading to di- and tri-substituted products.
-
Carbocation Rearrangement Products: When using primary alkyl halides (e.g., n-propyl chloride) as the alkylating agent, the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or methyl shift.[1] This results in the addition of an isomeric alkyl group to the ring (e.g., an isopropyl group instead of an n-propyl group).[2]
-
Isomerization Products: Under the acidic conditions of the reaction, particularly at higher temperatures, the existing alkyl groups on the ring can migrate. This can lead to the formation of other isomers of ethyl-dimethylbenzene, such as 5-isopropyl-m-xylene.[2]
Q2: How can I minimize the formation of polyalkylation side products?
A2: Polyalkylation is a common problem because the alkylated product is more nucleophilic than the starting material. To favor monoalkylation, you can adjust the reaction stoichiometry.
-
Use a Molar Excess of the Aromatic Substrate: By using a significant excess of this compound relative to the alkylating agent, you increase the probability that the electrophile will react with a molecule of the starting material rather than the more reactive monoalkylated product. A common strategy is to use a 3 to 10-fold molar excess of the aromatic compound.[3]
Q3: My product analysis shows a significant amount of an isomerized alkyl group (e.g., isopropyl instead of n-propyl). How can I prevent this rearrangement?
A3: Carbocation rearrangement is driven by the thermodynamic stability of more substituted carbocations. To suppress this side reaction, you need to modify the reaction conditions to favor the kinetic product.
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -20°C to 0°C) can significantly reduce the rate of carbocation rearrangement.[2]
-
Choose a Milder Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ strongly promote carbocation formation and rearrangement. Using a milder Lewis acid, such as FeCl₃ or a solid acid catalyst like a zeolite, can reduce the extent of rearrangement.
-
Consider Friedel-Crafts Acylation Followed by Reduction: A reliable, albeit longer, route is to perform a Friedel-Crafts acylation first. The acylium ion is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction), yielding the desired product without rearrangement.[4]
Q4: What is the effect of the catalyst on the product distribution?
A4: The choice of catalyst is critical in controlling the selectivity of the alkylation reaction.
-
Strong Lewis Acids (e.g., AlCl₃): These are highly active catalysts but are also more likely to promote side reactions like polyalkylation and carbocation rearrangement.[5]
-
Zeolites (e.g., ZSM-5): These solid acid catalysts can offer shape selectivity, which can help control the formation of specific isomers. Their acidity can be tuned to reduce unwanted side reactions. Zeolites are often used in industrial processes to improve selectivity and catalyst reusability.[6]
Data Presentation: Impact of Temperature on Product Distribution
The following table summarizes the product distribution from the alkylation of p-xylene with n-propyl chloride at different temperatures. This data is analogous to the challenges faced when alkylating this compound and illustrates the significant impact of temperature on side product formation, particularly carbocation rearrangement and isomerization.
| Reaction Temperature (°C) | Desired Product (n-propyl-p-xylene) (%) | Rearranged Product (isopropyl-p-xylene) (%) | Isomerized Product (5-isopropyl-m-xylene) (%) |
| -19 to -16 | 73 | 27 | 0 |
| 0 | 69 | 31 | 0 |
| 30 | 52 | 34 | 14 |
| 50 | 0 | 62 | 38 |
| Data adapted from a study on the alkylation of p-xylene with n-propyl chloride using AlCl₃ catalyst.[2] |
Mandatory Visualization
The following diagram illustrates the troubleshooting workflow for common issues encountered during the alkylation of this compound.
Caption: Troubleshooting logic for this compound alkylation side products.
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of this compound with n-Propyl Chloride
This protocol is adapted for the laboratory-scale synthesis of 2-ethyl-n-propyl-p-xylene and is designed to minimize side product formation.
Materials:
-
This compound (1-ethyl-2,5-dimethylbenzene)
-
n-Propyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
1M Hydrochloric acid (HCl), chilled
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Drying tube (filled with CaCl₂)
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Add this compound (e.g., 40.2 g, 0.3 mol) and 100 mL of anhydrous DCM to the flask.
-
Cool the flask in an ice-water bath to 0°C.
-
-
Catalyst Addition:
-
While stirring, carefully and portion-wise add anhydrous aluminum chloride (e.g., 14.7 g, 0.11 mol) to the cooled solution. The catalyst is highly reactive with moisture.
-
-
Addition of Alkylating Agent:
-
Add n-propyl chloride (e.g., 7.85 g, 0.1 mol) to the dropping funnel.
-
Add the n-propyl chloride dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Very slowly and carefully pour the cold reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. This step should be performed in a fume hood as HCl gas will be evolved.
-
Stir the mixture until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of cold 1M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Analyze the product fractions by GC-MS and NMR to determine the product distribution and identify any side products.
-
References
Technical Support Center: Optimization of 2-Ethyl-p-xylene Isomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of 2-Ethyl-p-xylene. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of this compound isomerization in an industrial context?
The primary objective is typically the conversion of a mixture of C8 aromatics, including ortho-xylene, meta-xylene, and ethylbenzene, into the more valuable p-xylene. p-Xylene is a key raw material for the production of terephthalic acid, a precursor to polyethylene terephthalate (PET).[1] The process aims to rearrange the molecules to maximize the yield of the target p-xylene isomer.[2]
Q2: What are the typical catalysts used for xylene isomerization?
Commonly used catalysts are bifunctional, possessing both acidic and metallic sites. Platinum-containing catalysts on supports like active alumina and mordenite are frequently employed. Zeolite-based catalysts, such as ZSM-5, are also widely used due to their shape-selective properties that can favor the formation of p-xylene.[3][4] Other catalytic systems include platinum-molybdenum on a ZSM-5/alumina support and molybdenum-containing catalysts, which are known to generate fewer naphthenes.[5][6]
Q3: What are the general operating conditions for this compound isomerization?
The reaction is typically carried out in the gas phase under hydrogen pressure.[3] Key operating parameters include:
Troubleshooting Guide
Q1: Why is my p-xylene yield lower than expected?
Several factors can contribute to low p-xylene yield:
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too high can lead to increased side reactions and catalyst deactivation, while temperatures that are too low will result in reduced conversion rates.
-
Catalyst Deactivation: The catalyst can lose activity over time due to coking, where carbonaceous deposits accumulate on the catalyst surface.[5]
-
Presence of Contaminants in the Feed: Impurities in the this compound feed can poison the catalyst, reducing its effectiveness.
-
Inefficient Isomerization: The catalyst may not be effectively converting the other xylene isomers and ethylbenzene to p-xylene. This could be due to the choice of catalyst or non-optimized reaction conditions.
Q2: How can I minimize xylene loss during the isomerization process?
Xylene loss is a significant concern and can occur through side reactions.[5][9] To minimize these losses:
-
Optimize Catalyst Selection: Catalysts with high selectivity towards isomerization over side reactions like disproportionation and transalkylation should be used.[10] Molybdenum-containing catalysts, for instance, tend to produce fewer byproducts compared to some platinum-based catalysts.[6]
-
Control Reaction Temperature: High temperatures can promote side reactions. Operating within the optimal temperature range for the specific catalyst is crucial.[5]
-
Maintain Adequate Hydrogen Pressure: The presence of hydrogen helps to suppress coke formation and minimize side reactions.[5]
Q3: What are the common side reactions, and how can they be identified?
The primary side reactions in xylene isomerization include:
-
Disproportionation and Transalkylation: These reactions involve the transfer of alkyl groups, leading to the formation of toluene and C9+ aromatics, resulting in a loss of valuable xylenes.[7][10]
-
Dealkylation: Ethylbenzene can be dealkylated to form benzene and ethane.[5][11]
These side products can be identified and quantified using gas chromatography (GC) analysis of the product stream.[12][13]
Data Presentation
Table 1: Typical Reaction Conditions for Xylene Isomerization
| Parameter | Value | Reference |
| Temperature | 340 - 480 °C | [7][8] |
| Pressure | 100 - 7000 kPa | [7][8] |
| H2/Hydrocarbon Molar Ratio | 0.5 - 10 | [7][8] |
| Weight Hourly Space Velocity (WHSV) | 0.5 - 100 h⁻¹ | [7][8] |
Table 2: Catalyst Systems and Their Characteristics
| Catalyst System | Support Material | Key Features | References |
| Platinum-containing | Active Alumina and Mordenite | Induces isomerization and disproportionation. | |
| Platinum-Molybdenum | ZSM-5/Al2O3 | Achieves high ethylbenzene conversion and p-xylene/xylenes ratio. | [5] |
| Molybdenum-based | Molecular Sieve (e.g., MFI-type zeolite) | Generates fewer naphthenes but may have lower isomerization activity compared to platinum catalysts. | [6] |
| Zeolite ZSM-5 | - | Shape-selective, favoring the production of p-xylene. | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for this compound Isomerization in a Fixed-Bed Reactor
-
Catalyst Loading: A specific amount of the chosen catalyst (e.g., Pt-Mo/ZSM-5/Al2O3) is loaded into a fixed-bed reactor.
-
Catalyst Activation/Pre-treatment: The catalyst is typically activated in situ by heating under a flow of hydrogen to a specified temperature to reduce the metal components and remove any adsorbed impurities.
-
Reaction Start-up: The reactor is brought to the desired operating temperature (e.g., 360-400 °C) and pressure (e.g., 1.0-1.5 MPa).[5]
-
Feed Introduction: A feed stream consisting of this compound and hydrogen is introduced into the reactor at a defined liquid hourly space velocity (LHSV) (e.g., 4-6 h⁻¹) and hydrogen/feedstock volume ratio (e.g., 720 nl/l).[5]
-
Product Collection: The reactor effluent is cooled to condense the liquid products, which are then collected for analysis.
-
Product Analysis: The composition of the liquid product is analyzed using gas chromatography (GC) to determine the conversion of this compound, the yield of p-xylene, and the selectivity towards different isomers and byproducts.[12][13]
Visualizations
Caption: Experimental workflow for this compound isomerization.
Caption: Reaction pathways in this compound isomerization.
References
- 1. nbinno.com [nbinno.com]
- 2. jalonzeolite.com [jalonzeolite.com]
- 3. Xylene Isomerization | SIE NEFTEHIM, LLC [nefthim.com]
- 4. Xylene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US7456125B2 - Ethylbenzene conversion and xylene isomerization processes and catalysts therefor - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0234684A1 - Xylene isomerization process - Google Patents [patents.google.com]
- 9. exxonmobilchemical.com [exxonmobilchemical.com]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. osha.gov [osha.gov]
- 13. jeol.com [jeol.com]
Technical Support Center: Degradation of 2-Ethyl-p-xylene under Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Ethyl-p-xylene under oxidative stress.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Degradation of this compound | Ineffective generation of oxidative species (e.g., hydroxyl radicals). | - Fenton's Reagent: Ensure the pH of the reaction mixture is acidic (typically pH 3-4) for optimal hydroxyl radical production.[1][2][3] Verify the correct molar ratio of Fe²⁺ to H₂O₂. A common starting point is a 1:10 ratio.[4] - Photocatalysis: Check the light source intensity and wavelength to ensure it is appropriate for the chosen photocatalyst. Ensure the photocatalyst is properly suspended in the solution. |
| Inhibition of the reaction by contaminants or incorrect pH. | - Adjust the pH of the reaction mixture to the optimal range for the chosen oxidative stress method.[1][5] - Analyze the sample for the presence of radical scavengers, such as certain alcohols or bicarbonate ions, which can inhibit the degradation process.[6] | |
| Incorrect analytical method or parameters. | - For GC-MS analysis, ensure the column temperature program is optimized to separate this compound and its potential degradation products. - For HPLC analysis, verify that the mobile phase composition and detector wavelength are appropriate for the target analytes. | |
| Inconsistent or Irreproducible Results | Variability in experimental conditions. | - Precisely control the temperature, pH, and concentrations of all reactants in each experiment. - Ensure consistent mixing of the reaction solution. |
| Instability of reagents. | - Use freshly prepared solutions of hydrogen peroxide and Fenton's reagent. Hydrogen peroxide can decompose over time. | |
| Contamination of glassware or solvents. | - Thoroughly clean all glassware to remove any organic residues. - Use high-purity solvents to prepare all solutions. | |
| Difficulty in Identifying Degradation Intermediates | Low concentration of intermediates. | - Optimize reaction time to capture the formation of transient intermediates. - Employ pre-concentration techniques, such as solid-phase extraction (SPE), before analysis. |
| Co-elution of compounds in chromatographic analysis. | - Adjust the temperature gradient in GC-MS or the mobile phase gradient in HPLC to improve separation. - Consider using a different type of chromatographic column. | |
| Complex fragmentation patterns in MS. | - Compare mass spectra with library data for known degradation products of similar aromatic compounds. - Utilize high-resolution mass spectrometry for more accurate mass determination and formula prediction. | |
| Matrix Effects in Sample Analysis | Interference from other compounds in the sample matrix. | - Perform a matrix spike recovery experiment to assess the extent of the matrix effect. - Employ sample cleanup procedures, such as SPE, to remove interfering substances.[7] - Use an internal standard that is structurally similar to the analytes but not present in the sample. |
Frequently Asked Questions (FAQs)
1. What are the expected initial steps in the oxidative degradation of this compound?
Based on the degradation pathways of similar aromatic hydrocarbons like p-xylene and ethylbenzene, the initial steps in the oxidative degradation of this compound are expected to involve:
-
Hydroxylation of the aromatic ring: The addition of a hydroxyl group to the benzene ring, likely at a position ortho or para to the alkyl substituents.
-
Oxidation of the alkyl side chains: The ethyl and methyl groups can be oxidized to form alcohols, aldehydes, and eventually carboxylic acids. For instance, the ethyl group can be oxidized to 1-(2,5-dimethylphenyl)ethanol, and the methyl groups can be oxidized to corresponding benzyl alcohols.
2. What are the likely major intermediates and final degradation products?
Following the initial oxidation steps, a variety of intermediates can be formed. These may include:
-
Hydroxylated derivatives: 2-Ethyl-p-xylenol.
-
Side-chain oxidation products: 2,5-Dimethylbenzoic acid, 2-(1-hydroxyethyl)-p-xylene, and 2-ethyl-5-methylbenzoic acid.
-
Ring-cleavage products: Further oxidation can lead to the opening of the aromatic ring, forming smaller, aliphatic compounds such as organic acids, aldehydes, and ketones.[8]
-
Final products: Under complete mineralization, the final products will be carbon dioxide and water.
3. Which analytical techniques are most suitable for studying the degradation of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for analyzing this compound and many of its degradation products.[9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or fluorescence detector, is well-suited for the analysis of less volatile and more polar degradation products, such as carboxylic acids and phenols.[7][13][14]
4. How can I induce oxidative stress in my experiments in a controlled manner?
A common and effective method is the use of Fenton's reagent , which is a solution of hydrogen peroxide (H₂O₂) and an iron(II) salt (typically FeSO₄). This mixture generates highly reactive hydroxyl radicals (•OH) that can initiate the degradation of organic compounds.[1][2][3] The reaction is typically carried out under acidic conditions (pH 3-4) for optimal efficiency.[1][2][3] Other methods include ozonolysis, photocatalysis with a semiconductor like TiO₂, and persulfate activation.
5. What are some common challenges in quantifying the degradation of this compound?
-
Volatility of the parent compound and some intermediates: This can lead to loss of analyte during sample preparation and analysis. Using appropriate sampling and injection techniques for GC-MS is crucial.
-
Lack of commercially available analytical standards for all degradation products: This can make absolute quantification challenging. Relative quantification or tentative identification based on mass spectral data may be necessary.
-
Complex sample matrices: Environmental or biological samples can contain numerous interfering compounds, necessitating effective sample cleanup procedures.
Experimental Protocols
Fenton Oxidation of this compound
Objective: To induce the oxidative degradation of this compound using Fenton's reagent.
Materials:
-
This compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
High-purity water
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
In the reaction vessel, add a specific volume of high-purity water and the this compound stock solution to achieve the desired initial concentration.
-
Adjust the pH of the solution to 3.0-3.5 using sulfuric acid.[2][3]
-
Add the required amount of ferrous sulfate heptahydrate to the solution and stir until it is completely dissolved.
-
Initiate the reaction by adding the predetermined volume of hydrogen peroxide to the solution. The molar ratio of Fe²⁺ to H₂O₂ should be optimized, with a common starting point being 1:10.
-
Allow the reaction to proceed for a set period, taking samples at regular intervals.
-
To quench the reaction in the collected samples, immediately add a small amount of a strong base like NaOH to raise the pH and/or a radical scavenger like methanol or sodium sulfite.
-
Prepare the samples for analysis by GC-MS or HPLC. This may involve liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or ethyl acetate) or solid-phase extraction.
GC-MS Analysis of Degradation Products
Objective: To separate and identify this compound and its degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Inject a known volume (e.g., 1 µL) of the prepared sample extract into the GC-MS system.
-
Acquire the data.
-
Identify the compounds by comparing their retention times and mass spectra with those of authentic standards (if available) and with mass spectral libraries (e.g., NIST).
Quantitative Data for Analogous Compounds
The following table summarizes degradation data for compounds structurally similar to this compound from various studies. This information can serve as a reference for expected trends in your experiments.
| Compound | Oxidative Method | Key Findings | Reference |
| p-Xylene | Aerobic biodegradation | Degraded to 4-methylcatechol via oxidation of a methyl group.[8] Further degradation proceeds through ortho- or meta-cleavage of the aromatic ring.[8] | Eawag-BBD[8] |
| Ethylbenzene | Aerobic biodegradation | Can be degraded via dioxygenation of the aromatic ring or oxidation of the ethyl group to styrene and 2-hydroxyacetophenone.[15] | Eawag-BBD[15] |
| 1,2-Dimethylbenzene (o-Xylene) | High-temperature oxidation | Major intermediate products include formaldehyde, methane, ethylene, benzene, and toluene.[16] | Dagaut et al.[16] |
| p-Diethylbenzene | Liquid-phase oxidation with H₂O₂ | The ethyl group is oxidized, leading to the formation of p-ethylacetophenone as a key intermediate.[17][18] | Zhang et al.[17][18] |
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for studying degradation.
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. researchgate.net [researchgate.net]
- 3. usptechnologies.com [usptechnologies.com]
- 4. ijera.com [ijera.com]
- 5. spertasystems.com [spertasystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 8. p-Xylene Degradation Pathway [eawag-bbd.ethz.ch]
- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 10. GC-MS Analysis of Petroleum Biodegradation by Marine Bacteria Isolated from Paotere Port, Indonesia -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. epa.gov [epa.gov]
- 15. Ethylbenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 16. icders.org [icders.org]
- 17. researchgate.net [researchgate.net]
- 18. Liquid‐Phase Oxidation Reaction and Mechanism of p ‐Diethylbenzene to p ‐Ethylacetophenone with H 2 O 2 in a Batch Reactor and a Fixed Bed Reactor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Purification challenges for 2-Ethyl-p-xylene from crude mixtures
Welcome to the technical support center for the purification of 2-Ethyl-p-xylene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound from crude mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound mixture?
A1: Crude mixtures of this compound, typically synthesized via Friedel-Crafts ethylation of p-xylene, often contain a variety of impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual p-xylene and the ethylating agent (e.g., ethyl chloride or ethylene).
-
Polyalkylated Byproducts: Diethyl-p-xylene isomers are common, formed from the addition of more than one ethyl group to the p-xylene ring.
-
Isomeric Byproducts: Although the ethyl group is less prone to rearrangement than longer alkyl chains, trace amounts of other C10 aromatic isomers may be present depending on the reaction conditions. Isomerization of the xylene starting material or product can also occur.
-
Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and byproducts from its quenching.
Q2: Why is the purification of this compound challenging?
A2: The primary challenge lies in the close physical properties of this compound and its common impurities, particularly isomeric byproducts. These compounds often have very similar boiling points and molecular structures, which makes separation by conventional fractional distillation difficult and energy-intensive.
Q3: What are the primary methods for purifying this compound?
A3: The main purification techniques are analogous to those used for the separation of C8 xylene isomers:
-
Fractional Distillation: This method separates compounds based on differences in their boiling points. It is most effective for removing impurities with significantly different boiling points, such as unreacted p-xylene and heavier polyalkylated byproducts.
-
Crystallization: This technique exploits differences in the melting points of the components. By cooling the crude mixture, the component with the highest melting point will crystallize first. However, the formation of eutectic mixtures can limit the purity and yield.
-
Adsorptive Separation (Chromatography): This method relies on the differential adsorption of components onto a solid phase (adsorbent). It is a powerful technique for separating isomers with very similar physical properties. Zeolites are commonly used adsorbents in industrial applications.
Q4: How do I choose the best purification method for my crude mixture?
A4: The choice of purification method depends on the composition of your crude mixture and the desired purity of the final product. A combination of methods is often employed. For a typical crude mixture from synthesis, a multi-step approach is recommended. The following diagram illustrates a general decision-making workflow:
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers | - Insufficient column efficiency (too few theoretical plates).- Boiling points of components are too close.- Distillation rate is too high. | - Use a longer fractionating column or a column with a more efficient packing material.- Consider using vacuum distillation to increase the boiling point differences.- Reduce the heating rate to allow for proper equilibration on each theoretical plate. |
| "Flooding" of the column (liquid filling the column) | - Heating rate is too high, causing excessive vaporization. | - Immediately reduce the heat and allow the liquid to drain back into the distilling flask. Resume heating at a lower rate.[1] |
| Temperature at the distillation head is not stable | - Uneven heating.- Mixture contains components with very different boiling points being distilled together. | - Ensure the heating mantle is properly sized and in good contact with the flask.- Collect fractions over narrower temperature ranges. |
| Low recovery of the desired product | - Significant hold-up in a long or packed column.- Thermal decomposition of the product. | - Use a shorter column if the boiling point difference allows.- Consider vacuum distillation to lower the boiling point and prevent decomposition. |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | - The melting point of the solute is lower than the boiling point of the solvent.- The solution is supersaturated to a very high degree. | - Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.- Try a different solvent or a solvent mixture. |
| No crystals form upon cooling | - The solution is not sufficiently saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low yield of crystals | - The compound is too soluble in the cold solvent.- Incomplete crystallization. | - Use a solvent in which the compound has lower solubility at cold temperatures.- Ensure the solution is cooled for a sufficient amount of time. |
| Crystals are impure | - Impurities co-crystallized with the product.- Mother liquor is trapped within the crystals. | - Perform a second recrystallization (recrystallize the crystals).- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Quantitative Data
The following table summarizes the physical properties of this compound and its potential impurities, which is critical for planning purification strategies.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 1758-88-9 | C₁₀H₁₄ | 134.22 | 187[2][3] | -54[2][3] |
| p-Xylene | 106-42-3 | C₈H₁₀ | 106.17 | 138.4[4][5] | 13.2[5] |
| 1,4-Diethylbenzene | 105-05-5 | C₁₀H₁₄ | 134.22 | 184[6][7][8] | -43[6][7] |
| 1,2-Dimethyl-3-ethylbenzene | 2870-04-4 | C₁₀H₁₄ | 134.22 | 188[9] | -50[9] |
| 1,3-Dimethyl-2-ethylbenzene | 2870-04-4 | C₁₀H₁₄ | 134.22 | 190.2 | -16.26[10] |
| 1-Ethyl-3-methylbenzene | 620-14-4 | C₉H₁₂ | 120.19 | 158-159 | -96 |
| 1,2-Diethyl-4,5-dimethylbenzene | 19961-07-0 | C₁₂H₁₈ | 162.27 | Not readily available | Not readily available |
Experimental Protocols
Fractional Distillation (Laboratory Scale)
This protocol is a general guideline for the fractional distillation of a crude this compound mixture to remove lower and higher boiling point impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter and vacuum source (optional)
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound mixture and add a magnetic stir bar.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Equilibration: Observe the vapor rising slowly up the fractionating column. The column should be run at a slow, steady rate to ensure good separation. A "ring of condensate" should slowly ascend the column.[8]
-
Fraction Collection:
-
Fore-run: Collect the initial distillate, which will be rich in lower-boiling impurities like unreacted p-xylene. The temperature at the distillation head will be close to the boiling point of p-xylene (~138 °C).
-
Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.
-
Main Fraction: When the temperature stabilizes near the boiling point of this compound (~187 °C), collect the main fraction in a clean receiving flask.
-
Higher-Boiling Fraction: As the temperature starts to rise again, this indicates the presence of higher-boiling impurities like diethyl-p-xylenes. Stop the distillation or collect this fraction in a separate flask.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their composition and purity.
Crystallization
This protocol provides a general method for purifying this compound by crystallization, assuming an impurity that is more soluble in the chosen solvent at low temperatures.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, methanol, or a mixed solvent system)[7]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or methanol are often good starting points for aromatic compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod at the surface of the liquid.
-
Cooling in Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals. This can be done by air drying or in a vacuum oven at a low temperature.
-
Purity Check: Determine the melting point of the dried crystals and analyze by GC to confirm the purity.
Adsorptive Separation (Column Chromatography)
This protocol describes a laboratory-scale adsorptive separation, which is analogous to industrial processes using zeolites.
Materials:
-
Chromatography column
-
Adsorbent (e.g., silica gel or alumina for lab scale; zeolites for industrial scale)
-
Eluent (a non-polar solvent or a mixture of solvents, e.g., hexane or a hexane/ethyl acetate mixture)
-
Crude this compound mixture
-
Collection tubes or flasks
Procedure:
-
Column Packing: Pack the chromatography column with the chosen adsorbent as a slurry in the eluent.
-
Loading the Sample: Dissolve a small amount of the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The components will travel down the column at different rates depending on their affinity for the adsorbent. Less polar compounds will typically elute first with a non-polar eluent.
-
Fraction Collection: Collect small fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzene, 1,2-diethyl-4,5-dimethyl- (CAS 19961-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. EP0200360B1 - Process for the separation of c10 aromatic isomers - Google Patents [patents.google.com]
- 4. WO2004094349A1 - Isomerization of ethylbenzene and xylenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-二乙基苯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 8. Purification [chem.rochester.edu]
- 9. 1,2-Diethyl-3,4-dimethylbenzene | C12H18 | CID 590292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Minimizing byproduct formation in the synthesis of 2-Ethyl-p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Ethyl-p-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts alkylation?
A1: The primary byproducts in the Friedel-Crafts ethylation of p-xylene are formed through several side reactions:
-
Polyalkylation: The addition of more than one ethyl group to the p-xylene ring, leading to the formation of diethyl-p-xylene, triethyl-p-xylene, and other polyalkylated species. The reaction product, this compound, is more nucleophilic than the starting p-xylene, making it susceptible to further alkylation.[1]
-
Isomerization: The migration of the ethyl group or one of the methyl groups on the aromatic ring, resulting in the formation of other ethylxylene isomers such as 1-ethyl-2,4-dimethylbenzene or 4-ethyl-o-xylene.[2] This can occur under the acidic conditions of the reaction.
-
Transalkylation: The transfer of an ethyl group from one aromatic molecule to another. For example, this compound can react with p-xylene to form diethyl-p-xylene and toluene, or two molecules of this compound can disproportionate to form p-xylene and diethyl-p-xylene.[1][3]
-
Rearrangement of the Alkylating Agent: While less common with ethylating agents compared to longer-chain alkyl groups, carbocation rearrangements can potentially occur, though this is a more significant issue with agents like n-propyl halides.[4]
Q2: How does the choice of catalyst affect the formation of byproducts?
A2: The catalyst plays a crucial role in determining the selectivity of the reaction.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are strong catalysts for Friedel-Crafts reactions but are often less selective.[1][5] Their high activity can promote polyalkylation and isomerization. Handling anhydrous Lewis acids also requires care as they are sensitive to moisture.[6]
-
Solid Acid Catalysts (e.g., Zeolites, Acidic Clays): These catalysts, such as ZSM-5 and Beta zeolites, offer shape selectivity, which can significantly favor the formation of the desired para-isomer and reduce the formation of other isomers.[1][7] The pore structure of the zeolite can sterically hinder the formation or diffusion of bulkier isomers and polyalkylated products. Modifying zeolites, for instance by coating with silica, can passivate external acid sites and further enhance para-selectivity by inhibiting undesirable side reactions on the catalyst surface.[8]
Q3: What is the effect of reaction temperature on the selectivity of this compound synthesis?
A3: Generally, lower reaction temperatures are favorable for maximizing the yield of the desired this compound and minimizing byproducts. Higher temperatures can provide more energy for the system to overcome the activation barriers for side reactions like isomerization and transalkylation.[9] In many aromatic alkylations, decreasing the reaction temperature enhances the selectivity for the para-isomer.[9]
Q4: How can I minimize polyalkylation?
A4: To minimize the formation of diethyl-p-xylene and other polyalkylated byproducts, it is recommended to use a molar excess of p-xylene relative to the ethylating agent. This increases the probability that the ethylating agent will react with the starting material rather than the already mono-alkylated product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Inactive catalyst (e.g., moisture contamination of Lewis acid).2. Insufficient reaction temperature or time.3. Poor quality of reagents. | 1. Use freshly opened or properly stored anhydrous catalyst. Handle AlCl₃ in a fume hood and minimize exposure to air.[6][10]2. Optimize reaction temperature and time based on literature for similar reactions. Monitor reaction progress using GC.3. Ensure p-xylene and the ethylating agent are pure and dry. |
| High percentage of diethyl-p-xylene and other polyalkylated byproducts | 1. Molar ratio of p-xylene to ethylating agent is too low.2. High catalyst activity.3. High reaction temperature. | 1. Increase the molar ratio of p-xylene to the ethylating agent (e.g., 3:1 or higher).2. Consider using a milder Lewis acid or a shape-selective solid acid catalyst like a zeolite.3. Lower the reaction temperature. |
| Presence of significant amounts of other ethylxylene isomers | 1. Isomerization of the product under strong acidic conditions.2. High reaction temperature. | 1. Use a more selective catalyst, such as a shape-selective zeolite.2. Decrease the reaction temperature to disfavor isomerization.[9] |
| Formation of unexpected byproducts (e.g., toluene, tri- and tetra-methylbenzenes) | 1. Transalkylation side reactions.2. High reaction temperature and/or highly active catalyst. | 1. Lower the reaction temperature and consider a more selective catalyst.2. Optimize the molar ratio of reactants. |
| Difficulty in separating this compound from byproducts | 1. Similar boiling points of isomers. | 1. Utilize fractional distillation under reduced pressure for initial purification.[5]2. For high purity, consider preparative gas chromatography or crystallization techniques. |
Quantitative Data on Byproduct Formation
The following tables summarize representative data on how reaction conditions can influence product distribution in similar aromatic alkylation reactions. Note that specific values will vary depending on the exact experimental setup.
Table 1: Effect of Catalyst on Product Selectivity in Aromatic Ethylation
| Catalyst | Temperature (°C) | Conversion of Aromatic (%) | Selectivity for Mono-ethylated Product (%) | Selectivity for Di-ethylated Product (%) |
| AlCl₃ | 80 | 95 | 85 | 15 |
| Zeolite H-Beta | 200 | 80 | 95 | 5 |
| Zeolite ZSM-5 | 250 | 75 | 98 | 2 |
This table provides illustrative data based on typical performance of these catalyst types in aromatic alkylation.
Table 2: Influence of Temperature on Selectivity for p-Isomer in Toluene Methylation (Illustrative for Ethylation)
| Catalyst | Temperature (°C) | Toluene Conversion (%) | p-Xylene Selectivity (%) |
| Modified ZSM-5 | 420 | 25 | >99 |
| Modified ZSM-5 | 550 | 30 | 99 |
Data adapted from a study on toluene methylation, illustrating the general trend that lower temperatures can favor higher para-selectivity.[9]
Experimental Protocols
Protocol 1: Friedel-Crafts Ethylation of p-Xylene using Ethyl Bromide and Aluminum Chloride
This protocol is adapted from a standard laboratory procedure for Friedel-Crafts alkylation.[5][10]
Materials:
-
p-Xylene (anhydrous)
-
Ethyl bromide
-
Aluminum chloride (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel.
-
Reagents: In a fume hood, add anhydrous p-xylene (e.g., 3 moles per 1 mole of ethyl bromide) to the flask. Cautiously add anhydrous aluminum chloride (e.g., 1.1 moles per 1 mole of ethyl bromide) to the stirred p-xylene.
-
Reaction: Cool the flask in an ice bath. Add ethyl bromide (1 mole) dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Workup: Cautiously pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
-
Analysis: Analyze the final product and distillation fractions by GC-Mass Spectrometry (GC-MS) to determine purity and identify any remaining byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Major byproduct formation pathways in the synthesis of this compound.
References
- 1. Transalkylation - Wikipedia [en.wikipedia.org]
- 2. Xylene Isomerization | SIE NEFTEHIM, LLC [nefthim.com]
- 3. US5981817A - Xylene isomerization process - Google Patents [patents.google.com]
- 4. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 5. scribd.com [scribd.com]
- 6. beyondbenign.org [beyondbenign.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Alkylation Of P-Xylene - 1740 Words | 123 Help Me [123helpme.com]
- 10. docsity.com [docsity.com]
Validation & Comparative
Reactivity in Electrophilic Substitution: A Comparative Analysis of 2-Ethyl-p-xylene and Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethyl-p-xylene is predicted to be more reactive towards electrophilic substitution than ethylbenzene. This heightened reactivity is attributed to the greater electron-donating capacity of its substituents (two methyl groups and one ethyl group) compared to the single ethyl group on ethylbenzene. The increased electron density on the aromatic ring of this compound makes it a more potent nucleophile, thus accelerating the rate-determining step of electrophilic attack. However, the substitution pattern on this compound is subject to significant steric hindrance, which influences the regioselectivity of the reaction.
Theoretical Framework: Electronic and Steric Effects
The reactivity of a substituted benzene in electrophilic aromatic substitution is primarily governed by two factors:
-
Electronic Effects: These pertain to how substituents alter the electron density of the aromatic ring. Electron-donating groups (EDGs) increase the nucleophilicity of the ring, thereby activating it towards electrophilic attack. Alkyl groups, such as methyl and ethyl, are electron-donating through a combination of two mechanisms:
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring and thus donate electron density through the sigma bond framework. An ethyl group has a slightly stronger inductive effect than a methyl group.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the aromatic ring. A methyl group has three alpha-hydrogens available for hyperconjugation, while an ethyl group has two. Hyperconjugation is often considered a more significant contributor to the activation of the ring by alkyl groups than the inductive effect.
-
-
Steric Effects: The size of the substituents on the aromatic ring can hinder the approach of the electrophile to certain positions, thereby influencing the regioselectivity and, in some cases, the overall reaction rate.
Comparative Analysis
| Feature | This compound | Ethylbenzene |
| Substituents | Two methyl groups, one ethyl group | One ethyl group |
| Electronic Effect | More Activated: The cumulative electron-donating effect of three alkyl groups (two methyl, one ethyl) significantly increases the electron density of the aromatic ring. | Less Activated: The single ethyl group provides less electron donation compared to the three alkyl groups on this compound. |
| Predicted Reactivity | Higher | Lower |
| Directing Effects | All alkyl groups are ortho-, para-directors. The positions for substitution are sterically hindered. | The ethyl group is an ortho-, para-director. |
| Regioselectivity | Substitution is expected to occur at the less sterically hindered positions ortho to the methyl or ethyl groups. Significant steric hindrance from the adjacent ethyl and methyl groups will likely disfavor substitution at certain positions. | Substitution yields a mixture of ortho and para products, with the para product often favored due to less steric hindrance. |
Supporting Experimental Data (Analogous Compounds)
While direct comparative data for this compound is scarce, data from similar alkylbenzenes supports the predicted trend in reactivity. For instance, p-xylene undergoes nitration faster than benzene due to the activating effect of the two methyl groups.[1] Similarly, toluene (methylbenzene) is more reactive than benzene. The cumulative effect of multiple alkyl groups generally leads to a higher reaction rate.
The nitration of toluene yields a mixture of ortho- and para-nitrotoluene, demonstrating the directing effect of the methyl group. In the case of ethylbenzene, nitration also yields ortho and para isomers. As the size of the alkyl group increases, the proportion of the ortho isomer tends to decrease due to increased steric hindrance.[2]
Experimental Protocols
The following are representative experimental protocols for common electrophilic substitution reactions on alkylbenzenes. These can be adapted for this compound and ethylbenzene to perform a direct comparative study.
Nitration of an Alkylbenzene
Objective: To introduce a nitro group onto the aromatic ring.
Materials:
-
Alkylbenzene (e.g., ethylbenzene or this compound)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add the alkylbenzene to the cooled acid mixture while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes).
-
Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a dilute sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
A detailed procedure for the nitration of p-xylene can be found in the literature, which can be adapted for this compound.[3]
Friedel-Crafts Alkylation of p-Xylene (Adaptable for this compound)
Objective: To introduce an alkyl group onto the aromatic ring.
Materials:
-
p-Xylene (or this compound)
-
Alkyl halide (e.g., 1-bromopropane)
-
Aluminum chloride (AlCl₃) as a catalyst
-
Anhydrous conditions
-
Reflux apparatus
Procedure:
-
Set up a reflux apparatus under anhydrous conditions.
-
To a flask containing p-xylene, slowly add anhydrous aluminum chloride with stirring.
-
Add the alkyl halide dropwise to the mixture.
-
Reflux the reaction mixture for a specified time.
-
Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent.
-
Remove the solvent and purify the product by distillation.
A detailed experimental procedure for the Friedel-Crafts alkylation of p-xylene is available and can serve as a starting point.[4][5][6]
Visualizing Reaction Pathways and Influencing Factors
To better understand the factors influencing the reactivity and regioselectivity, the following diagrams generated using Graphviz are provided.
Caption: Key factors governing the rate and outcome of electrophilic aromatic substitution.
Caption: Predicted relative reactivity of this compound and ethylbenzene.
Conclusion
Based on established chemical principles, this compound is expected to be significantly more reactive in electrophilic substitution reactions than ethylbenzene. This is a direct consequence of the greater number of activating alkyl substituents on the this compound ring, leading to a more electron-rich aromatic system. While this enhanced reactivity is advantageous for many synthetic applications, researchers must consider the impact of steric hindrance on the regiochemical outcome of these reactions. For syntheses requiring high regioselectivity, careful selection of reaction conditions and electrophiles will be crucial. The provided experimental frameworks offer a starting point for the direct, empirical comparison of these two valuable aromatic substrates.
References
Comparative Analysis of 2-Ethyl-p-xylene and Other C10H14 Isomers: A Guide for Researchers
For Immediate Publication
This guide presents a comprehensive comparative analysis of 2-Ethyl-p-xylene and other aromatic C10H14 isomers. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed comparison of the physicochemical properties of these isomers, outlines experimental protocols for their analysis, and visualizes a key metabolic pathway.
The C10H14 isomers, a group of alkylbenzenes, exhibit a range of structural variations that influence their physical, chemical, and biological properties. Understanding these differences is crucial for applications ranging from chemical synthesis to assessing metabolic fate and potential toxicity. This guide focuses on providing objective, data-driven comparisons to aid in the selection and study of these compounds.
Physicochemical Properties of C10H14 Isomers
The structural differences among C10H14 isomers, such as the arrangement and branching of alkyl groups on the benzene ring, lead to variations in their physical properties. These properties are critical for predicting their behavior in various experimental and industrial settings. A summary of key physicochemical data for this compound and a selection of other C10H14 isomers is presented below.
| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| This compound | 2-Ethyl-1,4-dimethylbenzene | 1758-88-9 | 134.22 | 186.9 | - | - |
| n-Butylbenzene | Butylbenzene | 104-51-8 | 134.22 | 183.3 | -87.9 | 0.860 |
| sec-Butylbenzene | (1-Methylpropyl)benzene | 135-98-8 | 134.22 | 173.5 | -75.6 | 0.862 |
| tert-Butylbenzene | (1,1-Dimethylethyl)benzene | 98-06-6 | 134.22 | 169.1 | -57.8 | 0.867 |
| o-Cymene | 1-Isopropyl-2-methylbenzene | 527-84-4 | 134.22 | 178 | -71.5 | 0.877 |
| m-Cymene | 1-Isopropyl-3-methylbenzene | 535-77-3 | 134.22 | 175.1 | -63.8 | 0.860 |
| p-Cymene | 1-Isopropyl-4-methylbenzene | 99-87-6 | 134.22 | 177.1 | -68 | 0.857 |
| 1,2-Diethylbenzene | 1,2-Diethylbenzene | 135-01-3 | 134.22 | 184 | -31.2 | 0.880 |
| 1,3-Diethylbenzene | 1,3-Diethylbenzene | 141-93-5 | 134.22 | 181.1 | -83.9 | 0.864 |
| 1,4-Diethylbenzene | 1,4-Diethylbenzene | 105-05-5 | 134.22 | 183.7 | -42.8 | 0.862 |
| Prehnitene | 1,2,3,4-Tetramethylbenzene | 488-23-3 | 134.22 | 205 | -6.2 | 0.905 |
| Isodurene | 1,2,3,5-Tetramethylbenzene | 527-53-7 | 134.22 | 198 | -23.7 | 0.890 |
| Durene | 1,2,4,5-Tetramethylbenzene | 95-93-2 | 134.22 | 196.8 | 79.2 | 0.888 |
Experimental Protocols
Accurate analysis and differentiation of C10H14 isomers are essential for research and quality control. The following sections detail the methodologies for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like the C10H14 isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Sample Preparation: Samples containing C10H14 isomers are typically diluted in a volatile organic solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 1-100 ppm). An internal standard (e.g., a deuterated aromatic hydrocarbon) may be added for quantitative analysis.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used as the detector.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-300.
Data Analysis: Isomers are identified by their characteristic retention times and mass spectra. The molecular ion (M+) at m/z 134 and common fragment ions (e.g., m/z 119, 105, 91) are used for confirmation. Quantitative analysis is performed by integrating the peak areas of specific ions and comparing them to the internal standard.
¹H NMR Spectroscopy for Structural Elucidation and Quantification
¹H NMR spectroscopy provides detailed information about the chemical structure of molecules, allowing for the differentiation of isomers based on the chemical shifts and coupling patterns of their protons. It can also be used for quantitative analysis.
Sample Preparation: A precisely weighed amount of the C10H14 isomer sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. For quantitative analysis, a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trinitrobenzene) is added.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) is crucial for accurate quantification.
-
Number of Scans (ns): Adjusted to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): Sufficient to allow for proper decay of the free induction decay (FID).
-
Spectral Width (sw): Set to encompass all proton signals of interest.
Data Processing:
-
Fourier Transformation: The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
Phasing: The spectrum is carefully phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Integration: The areas under the proton signals are integrated.
Data Analysis:
-
Structural Elucidation: The chemical shifts (δ) of the aromatic and aliphatic protons, along with their splitting patterns (multiplicity) and coupling constants (J), are used to determine the substitution pattern on the benzene ring and the structure of the alkyl side chains.
-
Quantitative Analysis: The concentration of an isomer can be determined by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, according to the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / manalyte) * (MWanalyte / MWstd) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
m = Mass
-
MW = Molecular weight
-
P = Purity of the standard
Metabolic Pathway of C10H14 Isomers
The metabolism of alkylbenzenes, including C10H14 isomers, is a critical aspect of their pharmacology and toxicology. The primary pathway for their biotransformation in mammals involves oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver.[1]
The initial step is typically the hydroxylation of the alkyl side chain or the aromatic ring.[2] For isomers with benzylic protons (protons on a carbon atom directly attached to the benzene ring), benzylic hydroxylation is often a major route, leading to the formation of corresponding alcohols. These alcohols can be further oxidized to aldehydes and then to carboxylic acids. Alternatively, hydroxylation can occur on the aromatic ring, producing phenolic metabolites. These primary metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted in the urine.
The specific CYP isozymes involved in the metabolism of C10H14 isomers can vary, but CYP2E1 and CYP2B families are known to be involved in the metabolism of similar alkylbenzenes.[3] The metabolic profile of a particular isomer can be influenced by its structure, with steric hindrance affecting the accessibility of certain positions to enzymatic attack.
References
- 1. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 2-Ethyl-p-xylene: A Comparative Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic pathways for 2-Ethyl-p-xylene, a key intermediate in various chemical syntheses. The successful synthesis and purity of the target compound are validated through a comprehensive examination of spectroscopic data. This document offers detailed experimental protocols and presents quantitative data in a clear, tabular format to facilitate comparison and replication.
Synthesis Pathways: A Comparison
Two primary methods for the synthesis of this compound are explored: direct Friedel-Crafts ethylation of p-xylene and a two-step approach involving Friedel-Crafts acylation followed by Clemmensen reduction.
1. Direct Friedel-Crafts Ethylation: This is a straightforward approach where p-xylene is reacted with an ethylating agent, such as bromoethane, in the presence of a Lewis acid catalyst like aluminum chloride. While efficient, this method is susceptible to polyalkylation and potential carbocation rearrangements, which can lead to a mixture of products.
2. Friedel-Crafts Acylation followed by Clemmensen Reduction: This two-step pathway offers greater control and often results in a purer product. Initially, p-xylene is acylated with an acetyl group using acetyl chloride and a Lewis acid catalyst. The resulting ketone is then reduced to an ethyl group using a zinc amalgam in hydrochloric acid (Clemmensen reduction). This method avoids the carbocation rearrangements often seen in direct alkylation.
The following diagram illustrates the overall workflow for the synthesis and validation of this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Experimental Protocols
Method 1: Friedel-Crafts Ethylation of p-Xylene
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with calcium chloride), add anhydrous aluminum chloride (13.3 g, 0.1 mol).
-
Reagent Addition: To the flask, add p-xylene (106.17 g, 1.0 mol) and cool the mixture in an ice bath. Slowly add bromoethane (54.5 g, 0.5 mol) dropwise over 30 minutes while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with 100 mL of water, followed by 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.
Method 2: Friedel-Crafts Acylation and Clemmensen Reduction
Step A: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and p-xylene (53.1 g, 0.5 mol).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add acetyl chloride (7.85 g, 0.1 mol) dropwise.
-
Reaction: After addition, allow the mixture to stir at room temperature for 1 hour.
-
Workup: Quench the reaction by slowly pouring the mixture onto crushed ice. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation to obtain the crude 1-(2,5-dimethylphenyl)ethan-1-one.
Step B: Clemmensen Reduction
-
Catalyst Preparation: Prepare a zinc amalgam by adding granulated zinc (20 g) to a solution of mercury(II) chloride (2 g) in water (30 mL) and concentrated hydrochloric acid (1 mL). Stir for 5 minutes, then decant the aqueous solution.
-
Reduction: To the zinc amalgam, add the crude ketone from Step A, concentrated hydrochloric acid (50 mL), and toluene (30 mL). Heat the mixture to reflux for 6 hours.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the resulting this compound by fractional distillation.
Spectroscopic Data for Validation of this compound
The following tables summarize the expected spectroscopic data for the successful synthesis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.00 | d | 1H | Aromatic H |
| ~6.95 | d | 1H | Aromatic H |
| ~6.89 | s | 1H | Aromatic H |
| 2.57 | q | 2H | -CH₂- |
| 2.28 | s | 3H | Ar-CH₃ |
| 2.24 | s | 3H | Ar-CH₃ |
| 1.18 | t | 3H | -CH₂-CH₃ |
Data obtained in CDCl₃. Chemical shifts are approximate and may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~135.9 | Aromatic C |
| ~135.2 | Aromatic C |
| ~130.3 | Aromatic C |
| ~129.8 | Aromatic C |
| ~126.5 | Aromatic C |
| ~124.9 | Aromatic C |
| ~25.7 | -CH₂- |
| ~19.2 | Ar-CH₃ |
| ~15.9 | Ar-CH₃ |
| ~15.5 | -CH₂-CH₃ |
Data obtained in CDCl₃. Chemical shifts are approximate and may vary slightly.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Bond |
| ~3000-2850 | C-H (aliphatic) stretch |
| ~1615, 1500 | C=C (aromatic) stretch |
| ~1460 | C-H bend |
| ~810 | C-H out-of-plane bend (aromatic) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 134 | Molecular ion [M]⁺ |
| 119 | [M-CH₃]⁺ (loss of a methyl group) |
| 91 | Tropylium ion [C₇H₇]⁺ |
Comparison of Synthesis Pathways
| Feature | Friedel-Crafts Ethylation | Friedel-Crafts Acylation + Clemmensen Reduction |
| Number of Steps | 1 | 2 |
| Reagents | Bromoethane, AlCl₃ | Acetyl chloride, AlCl₃, Zn(Hg), HCl |
| Potential Byproducts | Poly-ethylated xylenes, rearranged isomers | Unreduced ketone |
| Product Purity | Generally lower | Generally higher |
| Control over Reaction | Less control, risk of rearrangements | More control, avoids rearrangements |
| Overall Yield | Variable, can be high | Generally good, but losses in two steps |
The following diagram illustrates the logical relationship in choosing a synthesis pathway based on desired outcomes.
Caption: Decision logic for selecting a synthesis pathway for this compound.
Conclusion
Both Friedel-Crafts ethylation and the two-step acylation-reduction pathway are viable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, with a trade-off between reaction simplicity and product purity. Spectroscopic methods, particularly ¹H and ¹³C NMR, in conjunction with IR and mass spectrometry, are essential for the unequivocal validation of the synthesized this compound, ensuring its suitability for further applications in research and development.
Navigating the Maze of C8 Aromatics: A Comparative Guide to the Analytical Discrimination of 2-Ethyl-p-xylene
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific aromatic isomers is a critical challenge. This guide provides a comparative analysis of analytical methodologies for distinguishing 2-Ethyl-p-xylene from its structural isomers, including ethylbenzene, and o-, m-, and p-xylene. We delve into the performance of various techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
The close structural similarity and nearly identical physicochemical properties of C8 aromatic isomers pose a significant hurdle in analytical chemistry.[1][2][3][4][5] In complex matrices, the presence of multiple isomers can lead to co-elution and misidentification, compromising data integrity. This guide focuses on the analytical techniques capable of resolving these challenges, with a particular emphasis on the specific discrimination of this compound.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of common techniques used for the separation and quantification of this compound and its isomers.
Table 1: Quantitative Comparison of Analytical Methods for C8 Aromatic Isomer Separation
| Analytical Technique | Key Performance Parameters | This compound & Isomers Separation Performance | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Resolution: High, capable of separating most isomers with appropriate columns and temperature programming.[6][7] Limit of Detection (LOD): Low ppb levels.[8] Retention Time (RT) Order (typical non-polar column): Ethylbenzene, p-xylene, m-xylene, o-xylene, this compound (elution order can vary).[7][9] | Excellent separation of this compound from other isomers can be achieved with high-resolution capillary columns (e.g., DB-5MS).[6] Mass spectrometry provides definitive identification based on fragmentation patterns. | High sensitivity and specificity. Well-established and widely available technique. | Co-elution of m- and p-xylene can be challenging on some columns.[9] Requires sample volatility. |
| High-Performance Liquid Chromatography (HPLC) | Resolution: Good, can separate isomers with specialized stationary phases. LOD: ng/mL to µg/mL range.[10] Mobile Phase: Typically a mixture of organic solvent (e.g., methanol, acetonitrile) and water.[10][11] | Phenyl or cyano-based columns can provide different selectivity compared to standard C18 columns for aromatic compounds.[12] Complete separation of all isomers, including this compound, can be challenging but is achievable with optimized methods. | Suitable for less volatile or thermally labile compounds. A wide variety of stationary phases allows for method optimization. | Generally lower resolution for these specific isomers compared to high-resolution GC. Sensitivity may be lower than GC-MS. |
| Metal-Organic Frameworks (MOFs) | Selectivity: Highly tunable based on the MOF structure.[1][2][3][4][5][13][14] Separation Mechanism: Can be based on molecular sieving, kinetic diffusion, or thermodynamic interactions.[1][3] | Specific MOFs have demonstrated high selectivity for certain xylene isomers. For example, Co2(dobdc) shows a binding affinity trend of o-xylene > ethylbenzene > m-xylene > p-xylene.[2] Research is ongoing for MOFs with high selectivity for this compound. | Potential for highly selective separations and applications in both chromatography and bulk separation.[1][3] | Still an emerging technology. Material synthesis and stability can be challenging. Detailed performance data for this compound is limited. |
| Chemical Sensors | Selectivity: Varies greatly depending on the sensing material. LOD: Can reach ppb levels.[15] Response Time: Typically fast. | Some metal oxide composite sensors have shown high sensitivity and selectivity for p-xylene over other VOCs like ethanol and benzene.[16] The development of sensors with high specificity for this compound is an active area of research. | Potential for real-time, in-situ monitoring. Can be integrated into portable devices. | Cross-reactivity with other structurally similar compounds is a major challenge.[17] Environmental factors like humidity can affect performance. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of this compound and its isomers using GC-MS and HPLC.
Protocol 1: GC-MS Analysis of C8 Aromatic Isomers
This protocol outlines a general procedure for the separation and identification of this compound and its isomers in a solvent matrix.
1. Sample Preparation:
- Prepare a stock solution containing this compound, ethylbenzene, o-xylene, m-xylene, and p-xylene in a suitable solvent (e.g., methanol or carbon disulfide) at a concentration of 1000 µg/mL each.
- Prepare a series of calibration standards by serially diluting the stock solution.
- For unknown samples, dilute with the solvent to bring the analyte concentrations within the calibration range.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[6]
- Injector Temperature: 280°C.
- Injection Volume: 1 µL.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp: 10°C/min to 320°C.
- Hold: 8 minutes at 320°C.[6]
- MS Interface Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
3. Data Analysis:
- Identify the peaks corresponding to each isomer based on their retention times and mass spectra.
- Confirm the identity of each analyte by comparing the acquired mass spectrum with a reference library (e.g., NIST).
- Quantify the concentration of each isomer using the calibration curve generated from the standards.
Protocol 2: HPLC Analysis of C8 Aromatic Isomers
This protocol provides a general method for the HPLC separation of C8 aromatic compounds.
1. Sample Preparation:
- Prepare a stock solution of this compound and its isomers in the mobile phase (e.g., 50:50 acetonitrile:water) at a known concentration.
- Prepare calibration standards by diluting the stock solution.
- Filter all samples and standards through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Detector: Diode Array Detector (DAD) or UV-Vis detector.
- Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm) or a Cyano (CN) column.
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The optimal ratio may need to be determined experimentally.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm or 254 nm.
3. Data Analysis:
- Identify the peaks for each isomer based on their retention times.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of each isomer in the unknown samples from the calibration curve.
Visualizing Analytical Workflows and Challenges
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical GC-MS workflow, an HPLC workflow, and the logical challenge of separating structurally similar isomers.
Conclusion
The analytical discrimination of this compound from its isomers is a complex but achievable task with the appropriate methodology. High-resolution GC-MS currently offers the most robust solution in terms of both separation efficiency and definitive identification. However, HPLC provides a valuable alternative, particularly for samples that are not amenable to gas chromatography. Emerging technologies like MOFs and specialized chemical sensors hold significant promise for future applications, potentially offering highly selective and rapid analysis. The choice of method should be guided by a thorough evaluation of the analytical requirements and the inherent advantages and limitations of each technique. This guide serves as a foundational resource to aid researchers in making informed decisions for the accurate analysis of this compound in their studies.
References
- 1. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Separation of C8 Aromatic Isomers by Rationally Designed Nonaromatic Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeol.com [jeol.com]
- 7. How can we distinguish xylene and ethyl benzene by GCMS - Chromatography Forum [chromforum.org]
- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. koreascience.kr [koreascience.kr]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to GC Columns for the Separation of 2-Ethyl-p-xylene and Its Isomers
For researchers, scientists, and professionals in drug development, achieving precise separation of aromatic isomers is a critical analytical challenge. The co-elution of structurally similar compounds, such as 2-Ethyl-p-xylene and other C10 aromatic hydrocarbons, necessitates careful selection of gas chromatography (GC) columns. This guide provides an objective comparison of the performance of various GC columns, supported by experimental data, to aid in the selection of the optimal column for this application.
The separation of xylene isomers and their derivatives is primarily influenced by the polarity of the stationary phase within the GC column. Non-polar columns tend to separate compounds based on their boiling points.[1] However, for isomers with very close boiling points, a polar stationary phase is required to exploit differences in dipole moments and achieve separation.[1] Polyethylene glycol (PEG) based stationary phases, commonly known as WAX columns, are highly polar and are widely used for the analysis of polar compounds, including aromatic isomers.[2][3]
Performance Evaluation of WAX GC Columns
Several manufacturers offer WAX columns with proprietary modifications to the PEG stationary phase that enhance inertness, reduce bleed, and improve peak shape for challenging polar compounds.[4] Below is a comparison of popular WAX columns from leading manufacturers, with performance data for the separation of xylene isomers, which serve as a reliable proxy for the separation of this compound and its isomers.
Table 1: Performance Comparison of WAX GC Columns for Xylene Isomer Separation
| Column | Stationary Phase | Dimensions (L x ID x df) | Manufacturer | Elution Order of Xylenes | Observed Performance Highlights |
| Zebron ZB-WAX | Polyethylene Glycol (PEG) | 30 m x 0.32 mm x 0.50 µm | Phenomenex | p-Xylene, m-Xylene, o-Xylene | Baseline resolution of p-xylene and m-xylene.[5] |
| Agilent J&W DB-WAX | Polyethylene Glycol (PEG) | Not specified | Agilent | Not specified | High column-to-column reproducibility and a low temperature limit of 20 °C, which aids in the resolution of low boiling point analytes.[3] |
| Restek Rtx-Wax | Crossbond Polyethylene Glycol | 30 m x 0.53 mm x 1.00 µm | Restek | Benzene, Toluene, Ethylbenzene, p/m-Xylene (co-eluted), o-Xylene | Good for general BTEX analysis, though p- and m-xylene may co-elute under certain conditions.[6] |
| Thermo Scientific TR-WAX | Polyethylene Glycol (PEG) | Not specified | Thermo Fisher Scientific | Not specified | Highly crosslinked and fully deactivated for robustness and solvent washability.[7] |
Experimental Protocols
The following are detailed experimental methodologies for the separation of xylene isomers on selected WAX columns. These protocols can serve as a starting point for developing a method for this compound.
Method 1: Separation of BTEX on Zebron ZB-WAX
-
Column: Zebron ZB-WAX (30 m x 0.32 mm x 0.50 µm)[5]
-
Injection: Split 20:1 @ 250 °C, 0.2 µL injection volume[5]
-
Carrier Gas: Helium @ 2 mL/min (constant flow)[5]
-
Oven Program: 60 °C, ramp to 75 °C @ 15 °C/min, then to 90 °C @ 3 °C/min (hold for 3 min)[5]
-
Detector: FID @ 300 °C[5]
Method 2: Analysis of Aromatics on Rtx-Wax
-
Column: Rtx-Wax (30 m, 0.53 mm ID, 1.00 µm)[6]
-
Sample: BTEX Mix[6]
-
Injection: 1.0 µL split (split ratio 50:1)[6]
-
Injector Temperature: 200 °C[6]
-
Carrier Gas: Hydrogen[6]
-
Linear Velocity: 120 cm/sec (constant)[6]
-
Oven Program: 50 °C (hold 2 min) to 100 °C at 10 °C/min[6]
-
Detector: FID @ 220 °C[6]
Experimental Workflow and Logical Relationships
The process of selecting a GC column and developing a method for the separation of aromatic isomers involves a series of logical steps, from understanding the sample to final data analysis.
Caption: Workflow for GC column selection and method optimization.
The selection of an appropriate GC column is paramount for the successful separation of this compound and its isomers. WAX columns, with their polar PEG stationary phases, offer the necessary selectivity to resolve these closely related aromatic compounds. By carefully considering the performance characteristics of different WAX columns and optimizing the experimental parameters, researchers can achieve reliable and accurate quantification of these analytes.
References
2-Ethyl-p-xylene: A Viable Alternative to Traditional Xylene Solvents in Research and Drug Development
For researchers, scientists, and drug development professionals seeking safer and more efficient laboratory solvents, 2-Ethyl-p-xylene presents a compelling alternative to traditional xylene mixtures. This guide provides a comprehensive comparison of their performance, supported by available data and detailed experimental protocols.
Traditional xylene, a widely used solvent in histology, chemical synthesis, and as a cleaning agent, is a mixture of ortho-, meta-, and para-xylene isomers, often containing a significant amount of ethylbenzene.[1][2] While effective, its use is associated with health and environmental concerns. This compound, a C10 aromatic hydrocarbon, offers a potential substitute with a distinct property profile that warrants consideration. This guide will objectively compare these solvents based on their physical and chemical properties, performance in key applications, and their toxicological and environmental profiles.
Physical and Chemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following tables summarize the key properties of this compound and the individual isomers found in traditional xylene mixtures.
Table 1: General and Physical Properties
| Property | This compound | o-Xylene | m-Xylene | p-Xylene | Mixed Xylenes | Ethylbenzene |
| CAS Number | 1758-88-9[3] | 95-47-6 | 108-38-3 | 106-42-3 | 1330-20-7 | 100-41-4 |
| Molecular Formula | C₁₀H₁₄[3] | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ |
| Molecular Weight ( g/mol ) | 134.22[3] | 106.17 | 106.17 | 106.17 | 106.16 | 106.16 |
| Appearance | Colorless liquid[4] | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid[2] | Colorless liquid[5] |
| Boiling Point (°C) | 164-165 | 144 | 139.1 | 138.4 | ~138-144 | 136 |
| Melting Point (°C) | - | -25.2 | -47.8 | 13.3 | - | -95 |
| Density (g/mL at 20°C) | 0.879 | 0.880 | 0.864 | 0.861 | ~0.865 | 0.867 |
| Vapor Pressure (mmHg at 20°C) | ~1.5 | 5 | 6 | 6.8 | ~6.72[2] | 7.1 |
| Flash Point (°C) | 46 | 32 | 27 | 27 | ~27-32 | 15 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble | Practically insoluble[2] | Insoluble |
| Solubility in Organic Solvents | Soluble[4] | Soluble | Soluble | Soluble | Soluble | Soluble |
Table 2: Performance-Related Properties
| Property | This compound | Traditional Xylenes |
| Evaporation Rate (BuAc=1) | Slower (estimated) | ~0.6-0.7[6] |
| Solvency Power | Expected to be a good solvent for non-polar compounds | Excellent for non-polar compounds |
Performance in Key Laboratory Applications
The suitability of a solvent is determined by its performance in specific applications. Here, we compare the expected performance of this compound with traditional xylenes in histology and organic synthesis.
Histology
In histology, xylene is primarily used as a clearing agent to remove alcohol from tissues before infiltration with paraffin wax.[7][8] This step is crucial for producing high-quality tissue sections for microscopic examination.
While direct studies on this compound as a clearing agent are not available, its properties as a non-polar aromatic hydrocarbon suggest it would be an effective substitute for traditional xylene. The key considerations would be its rate of tissue penetration and its miscibility with both ethanol and paraffin. Its lower volatility could be an advantage, reducing solvent loss and exposure in the laboratory. However, this may also necessitate longer processing times.
Organic Synthesis
In organic synthesis, xylenes are often used as high-boiling point, non-polar solvents for reactions that require elevated temperatures. They are effective at dissolving a wide range of organic compounds. This compound, with its even higher boiling point, could be advantageous for reactions requiring temperatures above the boiling point of traditional xylenes. Its chemical structure, an alkyl-substituted benzene, suggests it would have similar solvency characteristics for non-polar reactants and reagents.
Toxicity and Environmental Impact
A significant driver for seeking alternatives to traditional xylene is its associated health and environmental risks.
Table 3: Toxicological and Environmental Profile
| Aspect | This compound | Traditional Xylenes |
| Acute Oral Toxicity | Harmful if swallowed[9] | Harmful |
| Inhalation Hazard | Vapors may be harmful | Irritation of eyes, nose, and throat; neurological effects.[2] |
| Skin Irritation | May cause irritation | Can cause dryness and scaling.[2] |
| Carcinogenicity | Data not available | Not classifiable as to human carcinogenicity (Group D)[2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (as a C10 aromatic)[10] | Harmful to aquatic life |
While this compound is also classified as a hazardous substance, its lower vapor pressure may result in lower ambient concentrations in a laboratory setting, potentially reducing inhalation exposure compared to the more volatile traditional xylenes. However, proper handling and ventilation are essential for both.
Experimental Protocols
Protocol 1: Evaluation of Solvent Performance as a Clearing Agent in Histology
Objective: To compare the effectiveness of this compound and traditional xylene as clearing agents in routine histological tissue processing.
Materials:
-
Fixed tissue samples (e.g., formalin-fixed)
-
Graded ethanol series (70%, 95%, 100%)
-
Traditional xylene
-
This compound
-
Paraffin wax
-
Tissue processor
-
Microtome
-
Glass slides
-
Staining reagents (e.g., Hematoxylin and Eosin)
-
Microscope
Methodology:
-
Divide fixed tissue samples into two groups.
-
Process the first group using a standard tissue processing protocol with traditional xylene as the clearing agent.
-
Process the second group using the same protocol, but substitute this compound for traditional xylene in the clearing steps. Adjust clearing times as necessary based on initial observations of tissue transparency.
-
Embed the processed tissues from both groups in paraffin wax.
-
Section the paraffin blocks at a standard thickness (e.g., 4-5 µm) using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin.
-
Coverslip the stained sections.
-
Examine the slides under a microscope and evaluate the following parameters for each group:
-
Tissue transparency after clearing: Visually assess the clarity of the tissue.
-
Sectioning quality: Note any difficulties in obtaining smooth, intact ribbons of sections.
-
Staining quality: Evaluate the clarity and intensity of nuclear and cytoplasmic staining.
-
Cellular morphology: Assess the preservation of cellular detail and the absence of artifacts such as cell shrinkage or distortion.
-
Protocol 2: Evaluation of Solvent Performance in a High-Temperature Organic Reaction
Objective: To compare the performance of this compound and traditional xylene as solvents in a representative high-temperature organic synthesis.
Materials:
-
Reactants and catalyst for a known high-temperature reaction (e.g., a Suzuki coupling or a Diels-Alder reaction)
-
Traditional xylene (anhydrous)
-
This compound (anhydrous)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification equipment (e.g., column chromatography)
-
Analytical instruments for product characterization (e.g., NMR, GC-MS)
Methodology:
-
Set up two parallel reactions.
-
In the first reaction vessel, dissolve the reactants and catalyst in traditional xylene.
-
In the second reaction vessel, dissolve the same quantities of reactants and catalyst in this compound.
-
Heat both reactions to the desired temperature (e.g., reflux) and monitor their progress over time using TLC.
-
Once the reactions are complete, cool them to room temperature.
-
Perform an identical work-up and purification procedure for both reactions.
-
Isolate the final product from each reaction and determine the yield.
-
Characterize the purity and identity of the product from each reaction using appropriate analytical techniques.
-
Compare the following parameters for the two solvents:
-
Reaction time: The time required for the reaction to reach completion.
-
Product yield: The amount of purified product obtained.
-
Product purity: The purity of the final product as determined by analytical methods.
-
Ease of handling: Note any differences in solvent handling, such as odor and evaporation rate.
-
Conclusion
This compound shows promise as a viable alternative to traditional xylene solvents in research and drug development settings. Its higher boiling point and potentially lower volatility may offer advantages in certain applications, particularly in high-temperature organic synthesis and in reducing laboratory air contamination. While direct comparative performance data is limited, its chemical properties suggest it will perform similarly to traditional xylenes as a non-polar solvent.
The primary considerations for adoption will be its relative cost, the need for potential adjustments to existing protocols (e.g., longer clearing times in histology), and a thorough risk assessment based on its specific toxicological profile. The experimental protocols provided in this guide offer a framework for laboratories to conduct their own evaluations and determine the suitability of this compound for their specific needs. As the demand for safer and more environmentally friendly laboratory practices grows, this compound represents a noteworthy candidate for replacing traditional xylene solvents.
References
- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. scbt.com [scbt.com]
- 4. CAS 1758-88-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dispersetech.com [dispersetech.com]
- 7. Xylene Substitutes [nsh.org]
- 8. Bio-Friendly Alternatives for Xylene – Carrot oil, Olive oil, Pine oil, Rose oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dhc-solvent.de [dhc-solvent.de]
Unambiguous Regiochemistry Determination of 2-Ethyl-p-xylene Derivatives: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the synthesis of substituted aromatic compounds, such as derivatives of 2-Ethyl-p-xylene, the confirmation of regiochemistry is a critical step that dictates the compound's properties and biological activity. While various analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as the most powerful and definitive method for elucidating the exact substitution pattern on the benzene ring.
This guide provides a comprehensive comparison of key 2D NMR techniques for confirming the regiochemistry of this compound derivatives, supported by hypothetical experimental data for a representative compound, 2-Ethyl-5-nitro-p-xylene. We will also briefly discuss alternative methods and their limitations.
The Challenge: Differentiating Regioisomers
Chemical synthesis targeting a specific regioisomer of a polysubstituted benzene ring can often yield a mixture of isomers. For instance, the nitration of this compound could potentially produce 2-Ethyl-3-nitro-p-xylene, 2-Ethyl-5-nitro-p-xylene, or 2-Ethyl-6-nitro-p-xylene. Distinguishing between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging due to overlapping signals and complex coupling patterns. 2D NMR techniques, however, provide through-bond and through-space correlations that resolve these ambiguities.
Comparative Analysis of 2D NMR Techniques
To illustrate the power of 2D NMR, we will consider the hypothetical data for 2-Ethyl-5-nitro-p-xylene.
Hypothetical Compound: 2-Ethyl-5-nitro-p-xylene
Structure:
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-Ethyl-5-nitro-p-xylene
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1-CH₃ | 2.35 | s | - | 20.9 |
| 2-CH₂CH₃ | 2.68 | q | 7.6 | 25.5 |
| 2-CH₂CH₃ | 1.25 | t | 7.6 | 15.2 |
| 3-H | 7.85 | s | - | 147.0 |
| 4-CH₃ | 2.40 | s | - | 21.2 |
| 5 | - | - | - | 149.0 |
| 6-H | 7.20 | s | - | 133.0 |
| C1 | - | - | - | 135.0 |
| C2 | - | - | - | 140.0 |
| C4 | - | - | - | 138.0 |
COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is invaluable for identifying adjacent protons.
Interpretation for 2-Ethyl-5-nitro-p-xylene: A cross-peak would be observed between the methylene protons of the ethyl group (H-2', δ 2.68) and the methyl protons of the ethyl group (H-2'', δ 1.25). This confirms the presence of the ethyl substituent. In this specific isomer, the aromatic protons H-3 and H-6 are singlets and would not show cross-peaks to each other, which is a key piece of information.
Table 2: Key COSY Correlations
| Correlating Protons | Interpretation |
| H-2' (δ 2.68) ↔ H-2'' (δ 1.25) | Confirms the ethyl group connectivity. |
HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to.
Interpretation for 2-Ethyl-5-nitro-p-xylene: This experiment would show correlations for all protonated carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.
Table 3: Key HSQC Correlations
| Proton (¹H Shift) | Carbon (¹³C Shift) | Assignment |
| 2.35 ppm | 20.9 ppm | 1-CH₃ |
| 2.68 ppm | 25.5 ppm | 2-CH₂CH₃ |
| 1.25 ppm | 15.2 ppm | 2-CH₂CH₃ |
| 7.85 ppm | 147.0 ppm | C3-H |
| 2.40 ppm | 21.2 ppm | 4-CH₃ |
| 7.20 ppm | 133.0 ppm | C6-H |
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is a crucial experiment for determining long-range (typically 2-3 bonds) correlations between protons and carbons. This is often the key to piecing together the molecular skeleton and confirming the substitution pattern.
Interpretation for 2-Ethyl-5-nitro-p-xylene: The long-range correlations from the aromatic protons and the substituent protons to the quaternary (non-protonated) carbons of the benzene ring are definitive for assigning the regiochemistry.
Table 4: Key HMBC Correlations for Aromatic Region
| Proton (¹H Shift) | Correlating Carbons (¹³C Shift) | Interpretation of Key Correlations |
| H-3 (7.85 ppm) | C2 (140.0), C4 (138.0), C5 (149.0) | Confirms H-3 is adjacent to C2, C4, and C5. The correlation to the nitro-bearing C5 is critical. |
| H-6 (7.20 ppm) | C1 (135.0), C2 (140.0), C4 (138.0), C5 (149.0) | Confirms H-6 is adjacent to C1, C2, C4, and C5. |
| 1-CH₃ (2.35 ppm) | C1 (135.0), C2 (140.0), C6 (133.0) | Confirms the methyl group is at C1. |
| 4-CH₃ (2.40 ppm) | C3 (147.0), C4 (138.0), C5 (149.0) | Confirms the methyl group is at C4. |
| 2-CH₂CH₃ (2.68 ppm) | C1 (135.0), C2 (140.0), C3 (147.0) | Confirms the ethyl group is at C2. |
NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY is a through-space correlation experiment that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is particularly useful for confirming the relative positions of substituents on the aromatic ring.
Interpretation for 2-Ethyl-5-nitro-p-xylene: NOESY correlations can provide definitive proof of the substitution pattern by showing which groups are adjacent to each other.
Table 5: Key NOESY Correlations
| Correlating Protons | Interpretation |
| H-6 (7.20 ppm) ↔ 1-CH₃ (2.35 ppm) | Confirms that the proton at C6 is spatially close to the methyl group at C1. |
| H-3 (7.85 ppm) ↔ 4-CH₃ (2.40 ppm) | Confirms that the proton at C3 is spatially close to the methyl group at C4. |
| H-3 (7.85 ppm) ↔ 2-CH₂CH₃ (2.68 ppm) | Confirms that the proton at C3 is spatially close to the ethyl group at C2. |
Alternative Methods
While 2D NMR is the gold standard, other techniques can provide supporting evidence, though they often lack the definitive power of NMR for complex isomer mixtures.
-
Infrared (IR) Spectroscopy: Can sometimes distinguish isomers based on the pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). However, these patterns can be ambiguous for highly substituted rings.
-
X-ray Crystallography: Provides an unambiguous solid-state structure, but requires a suitable single crystal, which can be difficult to obtain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can separate isomers and provide their mass, but the fragmentation patterns of regioisomers are often very similar, making definitive identification challenging.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general guidelines and may need to be optimized for the specific instrument and sample.
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
General NMR Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 2-4 per increment
-
Increments: 256
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 160 ppm
-
Number of Scans: 4-8 per increment
-
¹J C-H Coupling: 145 Hz
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Number of Scans: 8-16 per increment
-
Long-range coupling delay (for ⁿJCH): Optimized for 8 Hz
-
-
NOESY:
-
Pulse Program: noesygpph
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 8-16 per increment
-
Mixing Time: 0.5 - 1.0 s
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of using 2D NMR to determine regiochemistry.
Inter-laboratory Study on the Analytical Measurement of 2-Ethyl-p-xylene: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative measurement of 2-Ethyl-p-xylene. While specific inter-laboratory studies on this compound are not extensively documented, this guide draws upon established proficiency testing schemes and analytical methods for structurally similar aromatic hydrocarbons, such as xylene isomers and ethylbenzene, to present a robust comparative framework. The data and protocols are synthesized to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical methods applicable to the analysis of this compound, based on data from studies of related aromatic hydrocarbons.
| Analytical Method | Principle | Typical Column/Stationary Phase | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Precision (RSD) |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Capillary columns (e.g., DB-5MS, HP-5) | Flame Ionization Detector (FID) | 0.1 - 1 µg/L | 0.3 - 3 µg/L | Within-laboratory: <5%, Inter-laboratory: 10-20% |
| Mass Spectrometry (MS) | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L | Within-laboratory: <3%, Inter-laboratory: 8-15% | |||
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Reversed-phase (e.g., C18, Phenyl) | UV-Vis Detector | 1 - 10 µg/L | 3 - 30 µg/L | Within-laboratory: <8%, Inter-laboratory: 15-25% |
| Metal-Organic Framework (MOF) based columns | UV-Vis Detector | 0.5 - 5 µg/L | 1.5 - 15 µg/L | Within-laboratory: <7%, Inter-laboratory: 12-22% |
Note: The performance data presented are indicative and can vary based on the specific instrumentation, experimental conditions, and laboratory proficiency. The data for GC methods are derived from proficiency testing schemes for xylene isomers.[1] Data for HPLC methods are based on research applications for separating aromatic isomers.[2][3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of xylene isomers and can be adapted for this compound.[4][5][6]
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is widely used for the routine analysis of volatile organic compounds.
a. Sample Preparation:
-
Air Samples: Adsorption onto a solid sorbent tube (e.g., activated charcoal), followed by solvent desorption with carbon disulfide.[5]
-
Liquid Samples: Direct injection if the concentration is appropriate, otherwise, a liquid-liquid extraction with a suitable solvent (e.g., hexane) may be performed.
b. GC-FID Conditions:
-
Injector: Split/splitless inlet, 250°C.
-
Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min.[6]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5MS).
-
Oven Temperature Program: Initial temperature of 40°C (hold for 5 min), ramp at 10°C/min to 320°C (hold for 8 min).[7]
-
Detector: FID, 280°C.
c. Calibration:
-
Prepare a series of calibration standards of this compound in the appropriate solvent.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and sensitivity, making it suitable for complex matrices and lower detection limits.
a. Sample Preparation:
-
Similar to GC-FID. A purge and trap system can be used for water samples to pre-concentrate the analyte.[4]
b. GC-MS Conditions:
-
GC conditions: Similar to GC-FID.
-
MS Interface: Transfer line temperature of 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.[7]
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. For this compound (C10H14, MW: 134.22), characteristic ions would be selected (e.g., m/z 134, 119, 105).
c. Calibration:
-
Similar to GC-FID, but using the peak area of a specific ion for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC can be an alternative for the analysis of aromatic hydrocarbons, particularly when derivatization is not desired.
a. Sample Preparation:
-
Liquid samples should be filtered through a 0.45 µm filter before injection.
-
Extraction may be necessary for solid samples.
b. HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at 254 nm.[2]
c. Calibration:
-
Similar to GC-FID, using HPLC standards.
Mandatory Visualizations
Experimental Workflow for GC Analysis
Caption: Workflow for the analysis of this compound using Gas Chromatography.
Signaling Pathway for Analyte Detection in GC-MS
Caption: Analyte detection pathway in a Gas Chromatography-Mass Spectrometry system.
Logical Relationship of an Inter-laboratory Study
Caption: Logical flow of a typical inter-laboratory proficiency testing scheme.
References
- 1. A proficiency testing scheme for aromatic hydrocarbons in air by the manual thermal desorption-GC method: a comparison of laboratory performance with the uncertainty requirements of the European Union Ambient Air Directive - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. gcms.cz [gcms.cz]
- 7. jeol.com [jeol.com]
- 8. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods? - Chromatography Forum [chromforum.org]
Spectroscopic Duel: Unmasking 2-Ethyl-p-xylene and Its Chemical Ancestors
A comprehensive spectroscopic comparison of 2-Ethyl-p-xylene with its synthesis precursors, p-xylene and ethyl bromide, offers a clear roadmap for researchers engaged in aromatic alkylation and drug development. This guide provides an objective analysis of their distinct spectral signatures, supported by detailed experimental data and protocols.
The synthesis of this compound, a substituted aromatic hydrocarbon, is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic substrate, in this case, p-xylene, with an alkylating agent, typically ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride. The successful synthesis and purification of this compound rely on the careful monitoring of the reaction progress and characterization of the final product, for which spectroscopic methods are indispensable.
This guide delves into the comparative analysis of the ¹H NMR, FT-IR, and Mass Spectrometry data for this compound and its precursors, providing a foundational dataset for researchers to distinguish between the starting materials and the desired product.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, p-xylene, and ethyl bromide, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.0-7.2 | Multiplet | 3H | Aromatic protons |
| 2.61 | Quartet | 2H | -CH₂- (Ethyl group) | |
| 2.33 | Singlet | 3H | -CH₃ (Methyl group at C1) | |
| 2.28 | Singlet | 3H | -CH₃ (Methyl group at C4) | |
| 1.22 | Triplet | 3H | -CH₃ (Ethyl group) | |
| p-Xylene | 7.05 | Singlet | 4H | Aromatic protons |
| 2.34 | Singlet | 6H | Two -CH₃ groups | |
| Ethyl Bromide | 3.43 | Quartet | 2H | -CH₂- |
| 1.68 | Triplet | 3H | -CH₃ |
Table 2: FT-IR Spectroscopic Data (Key Peaks)
| Compound | Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| This compound | ~3000-2850 | C-H (Alkyl) | Stretch |
| ~1615, 1500 | C=C (Aromatic) | Stretch | |
| ~1460 | C-H (Alkyl) | Bend | |
| ~810 | C-H (Aromatic) | Out-of-plane bend | |
| p-Xylene | ~3000-2850 | C-H (Alkyl) | Stretch |
| ~1615, 1515 | C=C (Aromatic) | Stretch | |
| ~1450 | C-H (Alkyl) | Bend | |
| ~800 | C-H (Aromatic) | Out-of-plane bend | |
| Ethyl Bromide | ~2970-2860 | C-H (Alkyl) | Stretch |
| ~1450 | C-H (Alkyl) | Bend | |
| ~670 | C-Br | Stretch |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 134 | 119 ([M-CH₃]⁺), 105 ([M-C₂H₅]⁺), 91 |
| p-Xylene | 106 | 91 ([M-CH₃]⁺), 77 |
| Ethyl Bromide | 108, 110 (isotope peaks) | 81, 79 ([M-C₂H₅]⁺), 29 ([C₂H₅]⁺) |
The Synthetic Pathway: A Visual Representation
The synthesis of this compound is achieved through the Friedel-Crafts alkylation of p-xylene. The following diagram illustrates this chemical transformation.
A Comparative Guide to P-Xylene Synthesis: Benchmarking Novel Routes Against Conventional Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P-Xylene Synthesis Routes with Supporting Experimental Data.
Para-xylene (p-xylene) is a critical platform chemical, primarily serving as a feedstock for the production of terephthalic acid (TPA), a monomer used in the manufacturing of polyethylene terephthalate (PET) plastics and polyester fibers. The growing demand for these materials has spurred research into more efficient, selective, and sustainable methods for p-xylene production. This guide provides a comprehensive benchmark of novel, bio-based synthesis routes against established, petroleum-based conventional methods, offering a comparative analysis of their performance based on experimental data.
Executive Summary
Traditionally, p-xylene is produced from the catalytic reforming of petroleum naphtha, followed by a series of separation and isomerization steps. While mature and operated at a large scale, these processes are often energy-intensive and reliant on fossil fuels. In recent years, significant advancements have been made in developing novel synthesis routes, particularly from renewable biomass sources. These emerging technologies offer the potential for a more sustainable chemical industry, though they face their own set of challenges regarding catalyst stability, scalability, and economic viability. This guide will delve into the specifics of four key synthesis routes: two conventional (Toluene Disproportionation and Selective Toluene Methylation) and two novel (Diels-Alder Reaction of 2,5-Dimethylfuran with Ethylene and Catalytic Fast Pyrolysis of Biomass).
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for the different p-xylene synthesis routes based on published experimental data.
| Conventional Method | Catalyst | Temperature (°C) | Pressure (atm) | Toluene Conversion (%) | p-Xylene Selectivity (%) | p-Xylene Yield (%) | Catalyst Stability |
| Toluene Disproportionation | Modified ZSM-5 | 400 - 550 | 1 - 20 | 20 - 40[1] | 50 - 90+[1][2] | ~10 - 15 | Prone to coking, requires periodic regeneration[3] |
| Selective Toluene Methylation | Modified ZSM-5 (e.g., with Si, P, Mg) | 400 - 550 | 1 - 20 | 8 - 30[4] | 88 - 97.7[4][5] | ~7 - 25 | Deactivation by coking is a major challenge[6] |
| Novel Method | Feedstock | Catalyst | Temperature (°C) | Feed Conversion (%) | p-Xylene Selectivity (%) | p-Xylene Yield (%) | Catalyst Stability |
| Diels-Alder of DMF & Ethylene | 2,5-Dimethylfuran (DMF), Ethylene | H-Beta Zeolite, Lewis Acids | 200 - 300 | ~100 (DMF)[7] | >70[8] | up to 97[7] | Deactivation due to coke formation observed[7] |
| Catalytic Fast Pyrolysis | Biomass (e.g., cellulose, pine wood) | Modified ZSM-5 (e.g., with Ga, La) | 500 - 600 | High | >90 (in xylenes)[9] | 14.5 (C-mol%)[10] | Catalyst deactivation by coking and ash deposition[3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Conventional Method: Selective Toluene Disproportionation
Objective: To produce benzene and a mixture of xylenes, with enhanced selectivity towards p-xylene, from toluene.
Catalyst Preparation: A commercial ZSM-5 zeolite is modified to enhance shape selectivity. This can be achieved through methods like chemical liquid deposition (CLD) with silicon compounds (e.g., tetraethyl orthosilicate) to narrow the pore openings or by ion-exchange with metals like Nickel.[1]
Experimental Setup: The reaction is typically carried out in a fixed-bed reactor system.
-
The reactor is packed with the modified ZSM-5 catalyst.
-
Toluene is fed into the reactor, usually in the vapor phase, often with a carrier gas like nitrogen or hydrogen.[1] The presence of hydrogen can help suppress coke formation and prolong catalyst life.
-
The reactor is heated to the desired temperature, typically in the range of 400-550°C.[1]
-
The pressure is maintained between 1 and 20 atmospheres.
-
The products are passed through a condenser to separate the liquid products (benzene, xylenes, unreacted toluene) from the gaseous byproducts.
-
The liquid product composition is analyzed using gas chromatography (GC) to determine toluene conversion and the selectivity for each xylene isomer.
Novel Method: Diels-Alder Reaction of 2,5-Dimethylfuran (DMF) and Ethylene
Objective: To synthesize renewable p-xylene from bio-based DMF and ethylene.
Catalyst: H-Beta zeolite is a commonly used catalyst.[7] Lewis acidic zeolites have also shown high activity.[7]
Experimental Setup: The reaction is typically performed in a high-pressure batch reactor.
-
The reactor is loaded with the catalyst, DMF, and a solvent (if used).
-
The reactor is sealed and purged with an inert gas before being pressurized with ethylene to the desired pressure.
-
The reactor is heated to the reaction temperature, typically between 200°C and 300°C, and the reaction mixture is stirred.
-
After the specified reaction time, the reactor is cooled, and the pressure is released.
-
The liquid product is collected and analyzed by GC-MS to identify the products and by GC with a flame ionization detector (FID) for quantitative analysis of DMF conversion, p-xylene selectivity, and yield.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core chemical transformations and experimental workflows for the discussed p-xylene synthesis routes.
Caption: Reaction pathway for toluene disproportionation over a shape-selective zeolite catalyst.
Caption: Bio-based p-xylene synthesis via Diels-Alder reaction of DMF and ethylene.
Caption: Simplified experimental workflows for conventional and novel p-xylene synthesis.
Conclusion
The benchmarking of novel p-xylene synthesis routes against conventional methods reveals a dynamic landscape of chemical manufacturing. Conventional methods, such as toluene disproportionation and methylation, are well-established and benefit from existing infrastructure. However, they are intrinsically linked to fossil fuel feedstocks and often face challenges with selectivity and energy-intensive separation processes.
Novel, bio-based routes, particularly the Diels-Alder reaction of DMF with ethylene, demonstrate remarkable selectivity and high yields of p-xylene under milder conditions. Catalytic fast pyrolysis also shows promise in directly converting biomass to aromatics. While these emerging technologies offer a path towards a more sustainable chemical industry, further research is needed to improve catalyst stability, reduce production costs, and scale up these processes for industrial viability. The choice of synthesis route will ultimately depend on a variety of factors including feedstock availability, economic considerations, and the increasing global emphasis on sustainable manufacturing practices.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.red [2024.sci-hub.red]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijeise.upnjatim.ac.id [ijeise.upnjatim.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Ethyl-p-xylene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Ethyl-p-xylene is a critical aspect of laboratory safety and environmental responsibility. This aromatic hydrocarbon, while useful in various research and development applications, is classified as a hazardous material, necessitating strict adherence to established disposal protocols. Improper disposal can lead to significant environmental contamination and potential health risks.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing.[1]
All sources of ignition must be removed from the vicinity, and spark-proof tools should be utilized to prevent accidental combustion.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative safety data for this compound, crucial for risk assessment and safe handling.
| Property | Value | Source(s) |
| Flash Point | 59 °C (138.2 °F) | |
| NFPA 704 Ratings | Health: 0, Fire: 2, Reactivity: 0 | [1] |
| Boiling Point | 187 °C (368.6 °F) | |
| Melting Point | -54 °C (-65.2 °F) | |
| Molecular Weight | 134.22 g/mol | [3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Step 1: Waste Identification and Segregation
All waste containing this compound must be treated as hazardous waste.[5][6] It is crucial to prevent the mixing of this waste stream with other incompatible chemicals.[7][8] Specifically, aromatic hydrocarbons should not be mixed with strong oxidizing agents.[2] Segregate halogenated and non-halogenated solvent wastes where possible.[6]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof waste container made of a material chemically compatible with this compound.[6][9] The container must have a secure, tight-fitting screw cap.[9]
-
Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[8]
-
Keep Closed: The waste container must be kept closed at all times, except when adding waste.[5][9]
Step 3: Labeling
Properly labeling the waste container is a critical regulatory requirement. The label must be clearly legible and include the following information:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "Waste this compound".[10]
-
The approximate concentration or percentage of the chemical in the waste mixture.[10]
-
Associated hazard pictograms (e.g., flammable, irritant).[7]
-
The date the container was first used for waste accumulation.
Step 4: Storage
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be under the control of laboratory personnel and away from general work areas.[6][9] The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2] Ensure secondary containment is in place to capture any potential leaks or spills.[5][10]
Step 5: Disposal and Removal
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction facility or a certified hazardous waste contractor.[1][11] Methods may include controlled incineration with flue gas scrubbing.[1]
-
Do Not Discharge: Never dispose of this compound down the drain or into the sanitary sewer system.[1][5] Discharge into the environment must be strictly avoided.[1]
-
Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and transportation of the waste.[6][11]
Empty Container Disposal
Containers that previously held this compound must also be managed carefully. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1][12] The rinsate must be collected and disposed of as hazardous waste.[12] After thorough rinsing and air-drying, the defaced container can be offered for recycling or disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound from generation to final removal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C10H14 | CID 15653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Solvent Disposal | Hazardous Waste Solutions [allsource-environmental.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
- 12. facilities.med.ubc.ca [facilities.med.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
